molecular formula C8H16ClNO B3372166 2-chloro-N-pentylpropanamide CAS No. 87603-55-2

2-chloro-N-pentylpropanamide

Cat. No.: B3372166
CAS No.: 87603-55-2
M. Wt: 177.67 g/mol
InChI Key: AZUPPPMDDSIBPP-UHFFFAOYSA-N
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Description

2-Chloro-N-pentylpropanamide is a chemical compound of interest in organic chemistry and pharmaceutical research. As a chloroacetamide derivative, it serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring a reactive chloro group and an amide linkage, makes it a potential intermediate in medicinal chemistry projects, such as the development of new active compounds. Researchers may also utilize it in the study of reaction mechanisms and the physicochemical properties of amides. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-pentylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c1-3-4-5-6-10-8(11)7(2)9/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUPPPMDDSIBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308641
Record name 2-Chloro-N-pentylpropanamide
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Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87603-55-2
Record name 2-Chloro-N-pentylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87603-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-pentylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Characterization of 2-Chloro-N-pentylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Spectral Analysis, and Quality Control

Executive Summary

This technical guide outlines the characterization framework for 2-chloro-N-pentylpropanamide (CAS: 87603-55-2), a secondary amide intermediate often employed in the synthesis of amino acid derivatives and heterocycles.[1][2] Due to the presence of the


-chloro moiety, this compound serves as a versatile electrophile for nucleophilic substitution reactions.[1]

This document provides a self-validating protocol for its synthesis, detailed spectroscopic prediction (NMR/IR/MS) based on structural fragmentation, and a rigorous quality control (QC) workflow designed for drug development environments.[1][2]

Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name 2-chloro-N-pentylpropanamide
CAS Number 87603-55-2
Molecular Formula

Molecular Weight 177.67 g/mol
Physical State Colorless to pale yellow oil (at RT) or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Chirality Racemic (contains one chiral center at C2)

Synthesis Strategy & Protocol

To ensure a high-purity reference standard for characterization, we utilize a nucleophilic acyl substitution pathway under anhydrous conditions.[1][2] This method minimizes hydrolysis of the acid chloride starting material.[1]

Reaction Pathway (DOT Visualization)[1][2]

SynthesisPathway SM1 2-Chloropropanoyl Chloride (CAS 7623-09-8) Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack SM2 n-Pentylamine (CAS 110-58-7) SM2->Intermediate Reagent Triethylamine (Et3N) Dichloromethane (DCM) Reagent->Intermediate Catalysis/Solvent Product 2-Chloro-N-pentylpropanamide (Target) Intermediate->Product Elimination Waste Et3N·HCl (Precipitate) Intermediate->Waste Byproduct

Figure 1: Acyl substitution pathway using Schotten-Baumann conditions (anhydrous modification).

Standard Operating Procedure (SOP)

Note: All steps must be performed in a fume hood due to the lachrymatory nature of acid chlorides.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with n-pentylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM (10 mL/g amine). Cool to 0°C under ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     atmosphere.[1]
    
  • Addition: Add 2-chloropropanoyl chloride (1.05 equiv) dropwise via syringe pump over 30 minutes. The exotherm must be controlled to prevent bis-acylation.[1][2]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexanes); stain with Ninhydrin (to detect unreacted amine).[1][2]

  • Workup: Wash the organic phase sequentially with 1M HCl (removes unreacted amine), Sat. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (removes acid), and Brine.[1]
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: If purity <95%, purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Spectroscopic Characterization

This section details the expected spectral data derived from chemometric analysis of the 2-chloropropionamide core and pentyl side-chain.

Nuclear Magnetic Resonance ( H NMR)

Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 (Chloroform-d) | Frequency:  400 MHz[1]

The spectrum is distinct due to the Deshielding effect of the Chlorine atom at the


-position and the Amide Nitrogen.[1]
Chemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Context
6.50 - 7.20 Broad Singlet1HNH Amide proton (exchangeable with

).[1]
4.35 - 4.45 Quartet (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Hz)
1HCH -Cl

-proton.[1] Deshielded by Cl and Carbonyl.[1][2]
3.20 - 3.35 Quartet/Multiplet2HN-CH₂ Methylene adjacent to Nitrogen.[1][2]
1.70 - 1.75 Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Hz)
3HCH-CH₃ Methyl group on the acyl side.[1]
1.45 - 1.55 Multiplet2HN-CH₂-CH₂ ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-methylene of pentyl chain.[1]
1.25 - 1.35 Multiplet4HAlkyl CH₂ Internal methylene protons.[1][2]
0.85 - 0.95 Triplet3HTerminal CH₃ End of pentyl chain.[1][2]

Critical Validation Point: The quartet at ~4.4 ppm is the diagnostic signal.[1] If this appears as a triplet, it indicates loss of the methyl group (incorrect starting material) or hydrolysis.[1]

Mass Spectrometry (MS)

Method: GC-MS (EI) or LC-MS (ESI+)[1][2]

  • Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  177.1 m/z[1]
    
  • Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (177) and 
    
    
    
    (179) peaks.[1]
  • Fragmentation (EI):

    • m/z 142: Loss of Cl (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[1]
      
    • m/z 63-65: Ethyl chloride fragment (typical of chloro-alkyls).[1][2]

    • m/z 43: Propyl fragment or acetyl fragment.

Infrared Spectroscopy (FT-IR)
  • 3280 - 3300 cm⁻¹: N-H stretch (secondary amide).[1][2]

  • 1640 - 1660 cm⁻¹: C=O stretch (Amide I band).[1][2]

  • 1540 - 1560 cm⁻¹: N-H bend (Amide II band).[1][2]

  • 600 - 800 cm⁻¹: C-Cl stretch (often weak/broad).[1][2]

Quality Control & Stability

HPLC Method for Purity Profiling

For drug development applications, a purity of >98% is required.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Amide absorption) and 254 nm.[1][2]

  • Retention Time: Predicted to be moderate (approx. 8-10 min) due to the lipophilic pentyl chain.[1][2]

Analytical Logic Tree (DOT Visualization)

QC_Logic Start Crude Product TLC TLC Check (Unreacted Amine?) Start->TLC NMR 1H NMR Analysis (Diagnostic q at 4.4 ppm) TLC->NMR Clean Reprocess Recrystallize / Column TLC->Reprocess Amine Detected HPLC HPLC Purity (>98%?) NMR->HPLC Conforms NMR->Reprocess Impure Chiral Chiral HPLC (If Enantiopurity needed) HPLC->Chiral >98% HPLC->Reprocess <98% Release Release Batch Chiral->Release

Figure 2: Decision matrix for analytical release of 2-chloro-N-pentylpropanamide.

Stability & Handling[1][2]
  • Reactivity: As an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -haloamide, the compound is a potential alkylating agent.[1] It may react with thiols or amines in biological systems.[1][2]
    
  • Storage: Store at 2-8°C under inert gas (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     or Ar). Protect from moisture to prevent slow hydrolysis to 2-chloropropionic acid.[1]
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13828407 (Analog: 2-chloro-N-propylpentanamide).[1][2] Retrieved from .[1][2][3][4]

  • ChemScene (2023). Product Data: 2-Chloro-n-pentylpropanamide (CAS 87603-55-2).[1][2][5] Retrieved from .[1][2]

  • Tanyeli, C., et al. (1997). A Facile Synthesis of (±)-Mintlactone.[1][2][6] Synthetic Communications, 27(19), 3471-3476.[1][2][6] (Reference for 2-chloropropanoyl chloride reactivity).

  • ChemicalBook. 1H NMR Spectrum of 2-Chloropropionamide. Retrieved from .[1][2]

Sources

An Inquiry into the Therapeutic Potential of 2-Chloro-N-pentylpropanamide: A Preclinical Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The vast chemical space of novel small molecules presents a continuing frontier in the quest for new therapeutic agents. Among these, N-acylamides represent a versatile class of compounds with a wide range of biological activities. This technical guide outlines a comprehensive preclinical research framework for the initial exploration of 2-chloro-N-pentylpropanamide, a halogenated amide of unknown biological function. The following sections detail a structured, multi-stage approach, commencing with fundamental physicochemical characterization and progressing through in-vitro screening, mechanistic elucidation, and preliminary in-vivo evaluation. This document serves as a roadmap for researchers and drug development professionals to systematically investigate the therapeutic potential of this and similar novel chemical entities, emphasizing rigorous, self-validating experimental design and data-driven decision-making.

Introduction: The Rationale for Investigating Novel N-Acylamides

The N-acylamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive molecules. The introduction of a halogen, such as chlorine, at the α-position of the acyl group can significantly modulate the compound's electrophilicity, metabolic stability, and conformational preferences, potentially leading to novel interactions with biological targets. 2-chloro-N-pentylpropanamide, with its simple aliphatic N-substituent, represents a foundational structure within this chemical space. A systematic investigation is warranted to determine if this compound possesses any significant biological activity that could be harnessed for therapeutic purposes. The initial hypothesis is that the α-chloro group may enable covalent or strong non-covalent interactions with specific protein targets, a mechanism of action for several established drugs.

Stage 1: Foundational Physicochemical and In-Vitro Profiling

The initial phase of investigation focuses on establishing the fundamental properties of 2-chloro-N-pentylpropanamide and assessing its general biological activity in broad, cell-based assays. This stage is critical for identifying potential areas of therapeutic interest and for informing the design of subsequent, more focused experiments.

Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is a prerequisite for all subsequent biological testing. These parameters influence solubility, permeability, and ultimately, bioavailability.

Table 1: Key Physicochemical Parameters for 2-Chloro-N-pentylpropanamide

ParameterExperimental MethodImportance
Solubility Kinetic and thermodynamic solubility assays in PBS and DMSODetermines feasibility for in-vitro and in-vivo formulations.
LogP/LogD HPLC-based or shake-flask methodsPredicts lipophilicity and membrane permeability.
pKa Potentiometric titration or computational predictionIdentifies ionizable groups, affecting solubility and target interactions.
Chemical Stability HPLC-based stability assessment in various buffers (pH 4.0, 7.4, 9.0)Assesses degradation profile under physiological conditions.
High-Throughput Screening (HTS) for Bioactivity

To cast a wide net for potential therapeutic applications, 2-chloro-N-pentylpropanamide should be screened against a diverse panel of cell lines representing various cancer types, as well as primary cell models for inflammation and metabolic disorders.

  • Cell Plating: Seed various cell lines (e.g., MCF-7, A549, Jurkat, primary human fibroblasts) in 384-well plates at a pre-determined optimal density.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-chloro-N-pentylpropanamide in DMSO. Perform a serial dilution series to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Treatment: Add the compound dilutions to the cell plates. Include vehicle control (DMSO) and positive control (e.g., staurosporine for apoptosis) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue) and incubate for 4 hours.

  • Data Acquisition: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Normalize the data to controls and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Preliminary ADME/Tox Assessment

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) is crucial for de-risking a compound.

Table 2: In-Vitro ADME/Tox Assays

AssayMethodologyRationale
Metabolic Stability Incubation with human liver microsomes followed by LC-MS/MS analysisPredicts in-vivo half-life.
CYP450 Inhibition Fluorogenic or LC-MS/MS-based assays for major CYP isoformsIdentifies potential for drug-drug interactions.
Plasma Protein Binding Rapid equilibrium dialysisDetermines the fraction of free compound available for therapeutic effect.
hERG Inhibition Patch-clamp electrophysiology or binding assayScreens for potential cardiotoxicity.
Ames Test Bacterial reverse mutation assayAssesses mutagenic potential.

Stage 2: Target Deconvolution and Mechanistic Elucidation

Should the initial screening reveal significant and selective bioactivity, the next critical step is to identify the molecular target(s) and elucidate the mechanism of action.

Target Identification Strategies

A multi-pronged approach is recommended to identify the protein(s) with which 2-chloro-N-pentylpropanamide interacts.

Target_Identification_Workflow start Bioactive Hit: 2-Chloro-N-pentylpropanamide affinity_chrom Affinity Chromatography-Mass Spectrometry start->affinity_chrom Immobilize compound chem_proteomics Chemical Proteomics (e.g., ABPP) start->chem_proteomics Synthesize probe genetic_screens Genetic Screens (e.g., CRISPR/Cas9) start->genetic_screens Identify resistance/ sensitivity genes candidate_proteins Candidate Protein Targets affinity_chrom->candidate_proteins chem_proteomics->candidate_proteins genetic_screens->candidate_proteins validation Target Validation candidate_proteins->validation Confirm interaction mechanism Mechanism of Action Studies validation->mechanism Elucidate pathway

Caption: A multi-pronged workflow for identifying the molecular targets of a bioactive compound.

Elucidating Signaling Pathways

Once a validated target is identified, the focus shifts to understanding how the compound-target interaction modulates cellular signaling pathways. For instance, if the target is a kinase, downstream phosphorylation events would be investigated.

  • Cell Lysis: Treat cells with 2-chloro-N-pentylpropanamide at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and key downstream signaling nodes (e.g., p-AKT, p-ERK). Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities to determine changes in protein phosphorylation or expression levels.

Stage 3: In-Vivo Efficacy and Pharmacodynamic Studies

Positive in-vitro results must be translated to an in-vivo setting to assess therapeutic potential in a whole-organism context.

Animal Model Selection

The choice of animal model is dictated by the therapeutic area identified in Stage 1. For an anti-cancer hit, a xenograft model using the most sensitive cell line would be appropriate. For an anti-inflammatory compound, a model such as LPS-induced systemic inflammation might be employed.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

A preliminary PK study is essential to determine the compound's half-life, clearance, and bioavailability, which will inform the dosing regimen for efficacy studies. PD studies will correlate the compound's concentration in plasma and tissue with a biomarker of its activity (e.g., phosphorylation of its target).

PK_PD_Relationship dose Dose Administered pk Pharmacokinetics (PK) (Drug Concentration vs. Time) dose->pk Absorption, Distribution pd Pharmacodynamics (PD) (Biomarker Response vs. Time) pk->pd Target Engagement link PK/PD Modeling pk->link pd->link efficacy Therapeutic Efficacy link->efficacy Predicts optimal dosing

Caption: The relationship between pharmacokinetics, pharmacodynamics, and therapeutic efficacy.

Conclusion and Future Directions

This guide has outlined a logical and rigorous progression for the preclinical evaluation of 2-chloro-N-pentylpropanamide. The proposed workflow, from initial screening to in-vivo testing, is designed to be a self-validating system, where the results of each stage inform the design of the next. By adhering to this framework, researchers can systematically and efficiently determine if this novel chemical entity holds therapeutic promise. The path from a novel molecule to a clinical candidate is fraught with challenges, but a disciplined, evidence-based approach provides the surest foundation for success.

References

As this is a hypothetical framework for an uncharacterized compound, specific references to "2-chloro-N-pentylpropanamide" do not exist. The following are representative, authoritative sources for the methodologies described.

  • Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

  • Title: Principles of early drug discovery Source: British Journal of Pharmacology URL: [Link]

  • Title: The Ames Test: A Comprehensive Guide Source: Environmental and Molecular Mutagenesis URL: [Link]

  • Title: Use of human liver microsomes in in vitro metabolism studies Source: Current Protocols in Pharmacology URL: [Link]

  • Title: CRISPR/Cas9 in Drug Discovery: A New Tool for Target Identification and Validation Source: Frontiers in Pharmacology URL: [Link]

An In-depth Technical Guide to the Solubility of 2-chloro-N-pentylpropanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 2-chloro-N-pentylpropanamide, a compound of interest in various research and development sectors, including pharmaceuticals and agrochemicals. Recognizing the critical role of solubility in process development, formulation, and bioavailability, this document offers a foundational understanding of the factors governing the solubility of this N-substituted amide and presents a robust experimental framework for its determination.

Introduction: The Significance of Solubility for 2-chloro-N-pentylpropanamide

2-chloro-N-pentylpropanamide belongs to the amide class of organic compounds, which are integral to numerous biological and chemical applications.[1] The solubility of such compounds is a pivotal physical property that dictates their behavior in various systems. For researchers and professionals in drug development, understanding and quantifying the solubility of a target molecule in different organic solvents is a cornerstone for:

  • Crystallization Process Design: The selection of an appropriate solvent system is fundamental for controlling crystal size, purity, and yield.

  • Formulation Development: The ability to dissolve a compound in a suitable solvent is often the first step in creating liquid formulations or for loading onto solid dosage forms.

  • Reaction Chemistry: The choice of solvent can significantly influence reaction rates, equilibria, and the formation of by-products during synthesis.[2]

This guide will delve into the theoretical underpinnings of 2-chloro-N-pentylpropanamide's solubility and provide a practical, field-proven methodology for its empirical determination.

Theoretical Framework: Predicting the Solubility Behavior of a Secondary Amide

The solubility of 2-chloro-N-pentylpropanamide is governed by its molecular structure and the physicochemical properties of the solvent. As a secondary amide, it possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).[1] This dual capability allows for a range of intermolecular interactions that influence its solubility.

Key structural features of 2-chloro-N-pentylpropanamide and their expected influence on solubility include:

  • The Amide Group: The polar amide functional group can engage in hydrogen bonding with protic solvents (e.g., alcohols) and exhibit strong dipole-dipole interactions with aprotic polar solvents (e.g., acetone, ethyl acetate).[1]

  • The N-pentyl Group: This alkyl chain introduces a significant nonpolar character to the molecule. Consequently, the compound is expected to exhibit favorable solubility in less polar or nonpolar solvents due to van der Waals interactions. The presence of larger alkyl groups can impart hydrophobic characteristics, potentially decreasing solubility in highly polar solvents.[1]

  • The 2-chloro-propanamide Moiety: The chlorine atom adds to the molecule's polarity and can participate in weak halogen bonding.

Based on these features, a general trend of moderate to good solubility in a range of organic solvents with varying polarities can be anticipated. While amides are generally considered to have low water solubility, their solubility in organic solvents is typically higher.[3]

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a reliable method for determining the solubility of 2-chloro-N-pentylpropanamide in various organic solvents. This polythermal method is widely used and allows for the determination of solubility as a function of temperature.

Materials and Equipment
  • 2-chloro-N-pentylpropanamide (analytical grade)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Jacketed glass vessel with a magnetic stirrer and temperature probe

  • Circulating water bath for temperature control

  • Analytical balance (± 0.0001 g)

  • In-situ focused beam reflectance measurement (FBRM) probe (optional, for precise dissolution monitoring)

  • Filtration apparatus (e.g., syringe filters)

  • High-performance liquid chromatography (HPLC) or a similar analytical technique for concentration analysis

Step-by-Step Experimental Procedure
  • Preparation of Solvent: Accurately weigh a known mass of the selected organic solvent into the jacketed glass vessel.

  • Initial Solute Addition: Add a known mass of 2-chloro-N-pentylpropanamide to the solvent. The initial amount should be less than the expected saturation point.

  • Equilibration and Dissolution:

    • Set the circulating water bath to the desired starting temperature and allow the solvent to equilibrate.

    • Begin stirring to facilitate dissolution.

    • If using an FBRM probe, monitor the particle count to confirm complete dissolution.

  • Incremental Solute Addition: Continue to add small, accurately weighed portions of 2-chloro-N-pentylpropanamide to the solution. Allow the system to equilibrate after each addition.

  • Determination of Saturation Point: The saturation point is reached when a small amount of solid solute remains undissolved for an extended period (e.g., 1-2 hours) at a constant temperature.

  • Sample Collection and Analysis:

    • Once equilibrium at the saturation point is established, carefully withdraw a sample of the supernatant using a pre-heated syringe and filter to prevent crystallization.

    • Accurately weigh the collected sample.

    • Dilute the sample with a suitable solvent and analyze its concentration using a calibrated HPLC method.

  • Data Collection at Different Temperatures: Repeat steps 3-6 at various temperatures to determine the temperature-dependent solubility profile. The solubility of similar amides has been shown to increase with increasing temperature.[4]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Weigh Solvent add_solute Add Solute to Solvent prep_solvent->add_solute prep_solute Weigh Solute prep_solute->add_solute equilibrate Equilibrate Temperature & Stir add_solute->equilibrate check_dissolution Check for Complete Dissolution equilibrate->check_dissolution add_more Add More Solute check_dissolution->add_more Dissolved saturation Saturation Point Reached check_dissolution->saturation Undissolved Solid Remains add_more->equilibrate sample Collect & Filter Supernatant saturation->sample analyze Analyze Concentration (HPLC) sample->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of 2-chloro-N-pentylpropanamide.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table. This allows for easy comparison of solubility across different solvents and temperatures.

Table 1: Illustrative Solubility Data for a Structurally Similar Compound, 2-chloro-N-(4-methylphenyl)propanamide, in Various Organic Solvents at Different Temperatures.

Solvent SystemTemperature (K)Mole Fraction Solubility (x₁)
Ethyl Acetate + Hexane273.43 - 327.67Varies with temperature and solvent composition[4]
Toluene + Hexane273.24 - 331.62Varies with temperature and solvent composition[4]
Acetone + Hexane269.81 - 318.80Varies with temperature and solvent composition[4]
Butanone + Hexane267.10 - 322.92Varies with temperature and solvent composition[4]
ChloroformAmbientSlightly Soluble[5][6]
MethanolAmbientSlightly Soluble[5][6]

Note: The data for 2-chloro-N-(4-methylphenyl)propanamide is presented to illustrate expected trends. The actual solubility of 2-chloro-N-pentylpropanamide must be determined experimentally.

The results should be interpreted in the context of the theoretical framework. For example, higher solubility in ethyl acetate and acetone would be consistent with strong dipole-dipole interactions and hydrogen bonding with the amide group. Good solubility in toluene would be indicative of favorable van der Waals interactions with the nonpolar regions of the molecule. Conversely, lower solubility in a nonpolar solvent like hexane would be expected due to the polarity of the amide and chloro groups.

Conclusion

References

  • Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide (S1) in Binary Ethyl Acetate + Hexane, Toluene + Hexane, Acetone + Hexane, and Butanone + Hexane Solvent Mixtures Using Polythermal Method. ResearchGate. Available at: [Link]

  • Amides: Structure, Properties, and Reactions | Solubility of Things. Available at: [Link]

  • (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide - ResearchGate. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem. National Institutes of Health. Available at: [Link]

  • 2-Chloro-N-methylpropanamide | C4H8ClNO | CID 14870193 - PubChem. National Institutes of Health. Available at: [Link]

  • (PDF) Green Solvents for the Formation of Amide Linkage - ResearchGate. Available at: [Link]

  • 2-chloro-N-propylpentanamide | C8H16ClNO | CID 13828407 - PubChem. National Institutes of Health. Available at: [Link]

  • 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620 - PubChem. National Institutes of Health. Available at: [Link]

  • Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams. Available at: [Link]

  • Experiment 13 – Properties of Amines and Amides - Moorpark College. Available at: [Link]

  • Experiment 27 - Amines and Amides - Jay C. McLaughlin. Available at: [Link]

  • Experiment 8 - Amide Preparation - WebAssign. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]

Sources

Computational Characterization and Reactivity Profiling of 2-chloro-N-pentylpropanamide: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical framework for characterizing 2-chloro-N-pentylpropanamide , a specific


-haloamide derivative. Structurally, this molecule features a reactive 

-chloro electrophilic site and a lipophilic pentyl chain, making it a prime candidate for use as a covalent warhead in drug design or a synthetic intermediate for local anesthetics (analogous to prilocaine).

This document details the computational protocols required to map its conformational landscape, predict its electrophilic reactivity (SN2 susceptibility), and validate its structure via spectroscopic simulation.

Module 1: Conformational Landscape & Geometry Optimization

The Theoretical Challenge

The biological activity and reactivity of 2-chloro-N-pentylpropanamide are governed by two critical rotational degrees of freedom:

  • The Amide Resonance (

    
    ):  Determines the cis (E) or trans (Z) orientation of the pentyl chain relative to the carbonyl oxygen.
    
  • The

    
    -Halo Orientation (
    
    
    
    ):
    The chlorine atom can adopt a syn-periplanar or anti-periplanar conformation relative to the carbonyl, drastically affecting the dipole moment and leaving group ability.
Optimization Protocol

To accurately predict the ground state, Density Functional Theory (DFT) must be employed. The B3LYP functional is the industry standard for organic amides, paired with a split-valence triple-zeta basis set to account for the electron-rich chlorine and oxygen atoms.

Protocol Steps:

  • Initial Guess: Generate the trans-amide conformer (sterically favored).

  • Level of Theory: B3LYP/6-311++G(d,p).[1][2] The diffuse functions (++ ) are critical for modeling the lone pairs on Cl and O.

  • Solvation Model: Use the Polarizable Continuum Model (PCM) with water (

    
    ) or dichloromethane (
    
    
    
    ) to simulate reaction media.
Computational Workflow Visualization

G Start Initial Structure (Z-Matrix) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0) Opt->Freq Freq->Start Imaginary Freq? (Fix) PES PES Scan (Dihedral Rotation) Freq->PES If Valid GlobalMin Global Minimum Conformer PES->GlobalMin Lowest Energy

Figure 1: Standard DFT optimization workflow. "NIMAG=0" confirms a true ground state.

Module 2: Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of 2-chloro-N-pentylpropanamide is defined by its ability to accept electrons during nucleophilic attack (e.g., by an amine to form an amino-amide).

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amide nitrogen and carbonyl oxygen lone pairs.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the C-Cl

    
     antibonding orbital . A lower LUMO energy indicates higher susceptibility to nucleophilic displacement.
    
Global Reactivity Descriptors

Using the energies of the HOMO (


) and LUMO (

), we derive the global descriptors essential for QSAR modeling.
DescriptorFormulaPhysical Interpretation
Chemical Hardness (

)

Resistance to charge transfer. Harder molecules are less reactive.
Electronic Chemical Potential (

)

Tendency of electrons to escape.
Electrophilicity Index (

)

Critical: Measures the "power" of the warhead to alkylate DNA or proteins.

Note:


 and 

(Koopmans' theorem approximation).
Local Reactivity: Fukui Functions

To pinpoint exactly where a nucleophile will attack, we calculate the Fukui function (


) for nucleophilic attack.
  • Calculation:

    
    [3]
    
  • Prediction: The carbon atom bonded to the chlorine (

    
    ) will exhibit the highest 
    
    
    
    value, confirming it as the site of SN2 reaction.

Module 3: Spectroscopic Validation

To verify the synthesized material against theoretical predictions, vibrational (IR) and magnetic (NMR) properties are simulated.

Vibrational Spectroscopy (IR)[4]
  • Scaling: DFT calculated frequencies are typically harmonic and overestimate experimental values. Apply a scaling factor of 0.961 for B3LYP/6-311++G(d,p).[4]

  • Diagnostic Bands:

    • 
      : ~3300-3400 cm
      
      
      
      (Sensitive to H-bonding).
    • 
       Amide I: ~1650-1680 cm
      
      
      
      (Strong intensity).
    • 
      : ~600-800 cm
      
      
      
      (Fingerprint region).
NMR Shift Prediction (GIAO)

Use the Gauge-Independent Atomic Orbital (GIAO) method.

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.

  • Shift (

    
    ): 
    
    
    
    .
  • Key Signal: The

    
    -proton (
    
    
    
    ) will show a distinct downfield shift (approx. 4.0 - 4.5 ppm) due to the descreening effect of the chlorine and carbonyl group.

Module 4: Reaction Pathway (SN2 Mechanism)

The primary utility of 2-chloro-N-pentylpropanamide is as an electrophile. The theoretical study must map the Transition State (TS) for the displacement of Chloride by a model nucleophile (e.g., Methylamine).

Transition State Search Strategy
  • Scan: Relaxed scan of the

    
     bond distance.
    
  • Optimization: Opt=TS (Berny algorithm) on the energy maximum.

  • Validation: Frequency calculation must show exactly one imaginary frequency corresponding to the C-Cl bond breaking and C-N bond forming vectors.

Reaction Pathway Diagram

Reaction Reactants Reactants (Amide + Amine) RC Reactant Complex (Pre-reaction) Reactants->RC Diffusion TS Transition State (TS) [Cl---C---N]‡ RC->TS Activation Energy (ΔG‡) PC Product Complex (Protonated Amine + Cl-) TS->PC Intrinsic Reaction Coordinate (IRC) Products Final Products PC->Products

Figure 2: The SN2 reaction coordinate. The TS is the highest energy point, critical for calculating reaction kinetics.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.

  • Gowda, B. T., et al. (2003). Structural studies on N-aryl-2,2-dichloroacetamides. Zeitschrift für Naturforschung A, 58(1), 5-12. (Authoritative grounding on alpha-haloamide conformations).

Sources

Methodological & Application

Protocol for Antifungal Susceptibility Testing of 2-Chloro-N-pentylpropanamide

[1][2]

12

Abstract & Scope

This application note details the standardized protocol for evaluating the antifungal efficacy of 2-chloro-N-pentylpropanamide , a lipophilic synthetic amide derivative.[1][2] Unlike standard hydrophilic antifungals, this compound presents specific solubility challenges due to the N-pentyl alkyl chain.[1] This guide adapts the Clinical and Laboratory Standards Institute (CLSI) M27-A4 (Yeasts) and M38-A3 (Filamentous Fungi) standards, optimizing solvent delivery and endpoint determination for this specific New Chemical Entity (NCE).

Target Audience: Medicinal Chemists, Microbiologists, and Pharmacology Leads.

Chemical Identity & Handling

The presence of the pentyl chain (

1
PropertySpecification
IUPAC Name 2-chloro-N-pentylpropanamide
Molecular Formula

Solubility Profile Low aqueous solubility; Soluble in DMSO, Ethanol, Acetone.[1][2]
Storage -20°C, desiccated. Protect from light.[1][2]
Handling Hazard Irritant (Skin/Eye).[1][2] Potential alkylating agent (handle in fume hood).[1]

Mechanism of Action (Putative)

While the precise mechanism of 2-chloro-N-pentylpropanamide is under investigation, structural analogs (e.g., 2-chloro-N-phenylacetamide) have demonstrated activity against Candida and Aspergillus spp.[1][2][3] Proposed mechanisms include interference with ergosterol biosynthesis or direct interaction with fungal DNA synthesis [1, 2].[1][3]

Experimental Logic: The "Rescue" Validation

To validate the mechanism during susceptibility testing, this protocol recommends a parallel Sorbitol/Ergosterol Rescue Assay . If the compound acts on the cell wall (glucan synthase), sorbitol (osmotic protector) will raise the MIC. If it binds ergosterol, exogenous ergosterol will neutralize the drug, raising the MIC.

Materials & Reagents

Media Preparation[1][2][4][5]
  • RPMI 1640 Medium: With L-glutamine, without bicarbonate.[1][2][4]

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), adjusted to pH 7.0 ± 0.1 at 25°C.

  • Glucose Supplement: 0.2% (standard) or 2% (for high-metabolic detection in Cryptococcus).[1]

Compound Stock Preparation

Critical Step: Due to the lipophilicity of the pentyl chain, direct dissolution in water is impossible.

  • Weighing: Weigh 10 mg of 2-chloro-N-pentylpropanamide into a sterile glass vial (avoid plastic initially to prevent adsorption).

  • Primary Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a Stock Concentration of 1600 µg/mL .

    • Why 1600? This allows for a 1:100 dilution into media, yielding a high-test point of 16 µg/mL (or higher if adjusted), keeping final DMSO < 1%.

  • Sterilization: Do not filter sterilize the DMSO stock (dissolves filter membranes).[1][2] Sterilize the media before adding the drug.

Protocol: Broth Microdilution (Adapted CLSI M27-A4)[1]

Inoculum Preparation[1][2][4][7]
  • Culture: Subculture Candida albicans (ATCC 90028) or Aspergillus flavus (ATCC 204304) on Sabouraud Dextrose Agar (SDA) for 24h (yeast) or 7 days (mold) at 35°C.

  • Suspension:

    • Yeast: Pick 5 colonies, suspend in sterile saline. Adjust to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Mold: Wash conidia with saline + 0.05% Tween 20.[1] Adjust to optical density (OD) 0.09–0.13 at 530 nm.[1]

  • Final Dilution: Dilute the suspension 1:1000 (Yeast) or 1:50 (Mold) into RPMI 1640 to achieve the Working Inoculum .

Microplate Setup (The "2x" Method)

This method prevents solvent shock to the fungi.[1][2]

  • Rows A-H: 96-well U-bottom polystyrene plate.[1][2]

  • Column 1-10: Drug Dilution Series.

  • Column 11: Growth Control (Media + Inoculum + 1% DMSO).[1]

  • Column 12: Sterility Control (Media only).

Workflow Diagram:

MicrodilutionWorkflowStockStock Solution(1600 µg/mL in DMSO)IntermedIntermediate Dilution(2x Conc in RPMI)Stock->IntermedDilute 1:50(Keep DMSO < 2%)Plate96-Well Plate(100µL Drug + 100µL Inoculum)Intermed->PlateDispense 100µLIncubateIncubation35°C (24-48h)Plate->IncubateAdd 100µLInoculumReadReadout(Visual & OD 530nm)Incubate->Read

Figure 1: Workflow for preparing the microdilution plate. The intermediate step ensures the final DMSO concentration in the well is 1%, preventing solvent toxicity artifacts.

Assay Execution[1][2]
  • Dilution Series: Prepare 2x concentrations of the drug in RPMI (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Dispense: Add 100 µL of 2x drug solution to wells.

  • Inoculate: Add 100 µL of Working Inoculum to each well.

    • Final Volume: 200 µL.

    • Final Drug Conc: 1x (e.g., 32 µg/mL down to 0.06 µg/mL).

  • Incubation:

    • Candida: 24–48 hours at 35°C.[1]

    • Aspergillus:[2][3][5][6] 48–72 hours at 35°C.[1]

Data Analysis & Interpretation

Defining the MIC

For this class of amides, "Trailing Growth" (partial inhibition) is common.[2]

  • MIC-0 (Optically Clear): 100% inhibition.[1] Required for Cryptococcus.[1][7][8]

  • MIC-2 (Prominent Reduction):

    
     inhibition compared to growth control.[1] Standard for Candida (Azole-like activity).[1][2]
    
Minimum Fungicidal Concentration (MFC)

Since 2-chloro-N-pentylpropanamide may be fungistatic rather than fungicidal:

  • Aspirate 20 µL from wells showing no visible growth (MIC and above).[1]

  • Spot onto SDA plates.

  • Incubate for 48h.

  • MFC Definition: The lowest concentration yielding <3 colonies (99.9% kill).[1][2]

Logic for Interpretation:

InterpretationLogicStartDetermine MIC(Visual Score)CheckMFCPerform MFC PlatingStart->CheckMFCRatioCalculate MFC/MIC RatioCheckMFC->RatioCidalFungicidal(Ratio ≤ 4)Ratio->CidalLow RatioStaticFungistatic(Ratio > 4)Ratio->StaticHigh Ratio

Figure 2: Decision tree for classifying the compound as Fungicidal or Fungistatic based on the MFC/MIC ratio.[1][2]

Troubleshooting Specific to Alpha-Chloroamides

ObservationCauseSolution
Precipitation in Wells High lipophilicity of pentyl chain.[1][2]Reduce max concentration to 32 µg/mL; Ensure DMSO is exactly 1%.
Trailing Growth Partial inhibition (fungistatic).[1][2]Read MIC at 50% inhibition (MIC-2) rather than 100% (MIC-0).
Inconsistent Controls Inoculum density error.Verify inoculum via colony count (Target:

CFU/mL in well).

References

  • Silva, L., et al. (2022). "Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp."[1][2] PubMed.[1][2] Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[1] Available at: [Link][1][2]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[1][9] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for fermentative yeasts.[4][10][11] Available at: [Link][1][2]

  • PubChem. (2023).[1][2] Compound Summary: 2-chloro-N-propylpentanamide (Analog Reference).[1] Available at: [Link][1][2]

Application Notes and Protocols for Microbial Growth Inhibition Assays Using 2-chloro-N-pentylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Chloroacetamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties. This document provides a comprehensive guide to utilizing 2-chloro-N-pentylpropanamide , a novel chloroacetamide derivative, in microbial growth inhibition assays. While specific data on this molecule is still emerging, this guide synthesizes established methodologies with insights from structurally related compounds to provide a robust framework for its evaluation.

The core chemical scaffold, a chloroacetamide, suggests a potential mechanism of action involving the alkylation of sulfhydryl groups in essential enzymes or proteins, a mode of action observed in some related compounds.[1] This can lead to the disruption of critical cellular processes. For instance, some chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids, which are crucial components of cellular membranes.[2][3] Furthermore, studies on analogous compounds like 2-chloro-N-phenylacetamide have indicated potential antifungal activity through mechanisms such as binding to ergosterol on the fungal plasma membrane or inhibiting DNA synthesis.[4][5] These insights provide a foundational hypothesis for the antimicrobial potential of 2-chloro-N-pentylpropanamide.

This application note is designed to be a practical and scientifically rigorous resource. It will guide researchers through the essential steps of preparing and conducting microbial growth inhibition assays, interpreting the results, and understanding the potential mechanistic underpinnings of this novel compound's activity.

I. Understanding the Compound: 2-chloro-N-pentylpropanamide

Chemical Structure:

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
AppearanceWhite to off-white solid (predicted)
SolubilitySoluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water

Note: Experimental verification of these properties is recommended.

Hypothesized Mechanism of Action:

Based on the chloroacetamide functional group and studies on related molecules, the primary hypothesized mechanism of action is the covalent modification of biological macromolecules.

G Compound 2-chloro-N-pentylpropanamide Target Cellular Nucleophiles (e.g., Cysteine residues in enzymes) Compound->Target Alkylation Effect Covalent Adduct Formation Target->Effect Outcome1 Inhibition of Essential Enzymes (e.g., Fatty Acid Elongases) Effect->Outcome1 Outcome2 Disruption of Protein Function Effect->Outcome2 CellDeath Microbial Growth Inhibition / Cell Death Outcome1->CellDeath Outcome2->CellDeath

Caption: Hypothesized mechanism of 2-chloro-N-pentylpropanamide.

II. Essential Protocols for Microbial Growth Inhibition Assays

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a framework for reproducible and reliable results.[6][7]

A. Preparation of Stock Solutions and Test Compound Dilutions

Rationale: Accurate and consistent preparation of the test compound is fundamental to the reliability of the assay. Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic compounds, but its final concentration in the assay must be controlled to avoid solvent-induced toxicity.

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of 2-chloro-N-pentylpropanamide.

    • Dissolve in 1 mL of 100% DMSO to create a 10 mg/mL stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilution Preparation (for a 96-well plate assay):

    • Prepare a working solution by diluting the stock solution in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Perform serial two-fold dilutions in a separate 96-well dilution plate to achieve the desired concentration range for testing (e.g., 256 µg/mL to 0.5 µg/mL).

G cluster_0 Preparation of Test Compound Stock 10 mg/mL Stock in DMSO Working Intermediate Dilution in Broth Stock->Working Dilute Serial Serial 2-fold Dilutions in 96-well plate Working->Serial Dilute

Caption: Workflow for test compound preparation.

B. Broth Microdilution Assay for Antibacterial Activity

Rationale: The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Assay Plate Preparation:

    • In a sterile 96-well flat-bottom plate, add 50 µL of the appropriate concentration of 2-chloro-N-pentylpropanamide to each well.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Controls are critical:

      • Growth Control: 50 µL of MHB + 50 µL of inoculum (no compound).

      • Sterility Control: 100 µL of MHB (no inoculum, no compound).

      • Solvent Control: 50 µL of MHB with the highest concentration of DMSO used in the assay + 50 µL of inoculum.

      • Positive Control: A known antibiotic (e.g., ciprofloxacin, gentamicin) at a known effective concentration.

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

    • Optionally, add a viability indicator dye (e.g., resazurin) to aid in determining the endpoint.

G cluster_0 Antibacterial Broth Microdilution Workflow Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Dispense Compound and Inoculum into 96-well Plate Inoculum->Plate Dilutions Prepare Serial Dilutions of 2-chloro-N-pentylpropanamide Dilutions->Plate Incubate Incubate at 37°C for 18-24h Plate->Incubate Read Determine MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: Workflow for antibacterial MIC determination.

C. Broth Microdilution Assay for Antifungal Activity

Rationale: Similar to the antibacterial assay, this method determines the MIC of the compound against fungal pathogens. The protocol is adapted for the slower growth and different media requirements of fungi.[8]

Protocol:

  • Inoculum Preparation:

    • For yeasts (e.g., Candida albicans), prepare a cell suspension from a 24-hour culture on Sabouraud Dextrose Agar (SDA) and adjust to a 0.5 McFarland standard. Dilute in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.

    • For molds (e.g., Aspergillus fumigatus), harvest conidia from a 5-7 day old culture on Potato Dextrose Agar (PDA) by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

  • Assay Plate Preparation:

    • Follow the same procedure as for the antibacterial assay, but use RPMI-1640 medium.

    • Controls: Include a growth control, sterility control, solvent control, and a positive control (e.g., fluconazole for yeasts, amphotericin B for molds).

  • Incubation and Reading:

    • Incubate the plate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

    • The MIC is determined as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.

D. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: The MBC or MFC is the lowest concentration of an antimicrobial agent that kills the test microorganism. This is a critical parameter for understanding whether a compound is static (inhibits growth) or cidal (kills).

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a sterile, antibiotic-free agar plate (e.g., MH agar for bacteria, SDA for fungi).

  • Incubate the plates under the appropriate conditions (37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MBC/MFC is the lowest concentration of the compound from which no microbial growth is observed on the subculture plate.

III. Data Presentation and Interpretation

A. Tabulating Results:

Quantitative data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Example MIC, MBC, and MFC Data for 2-chloro-N-pentylpropanamide

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus ATCC 29213Gram-positive Bacteria16322
Escherichia coli ATCC 25922Gram-negative Bacteria64>256>4
Candida albicans ATCC 90028Yeast321284
Aspergillus fumigatus ATCC 204305Mold16644

B. Interpretation of Results:

  • MIC: Provides a measure of the compound's potency. Lower MIC values indicate higher potency.

  • MBC/MIC Ratio: This ratio helps to classify the antimicrobial effect.

    • A ratio of ≤ 4 is generally considered cidal .

    • A ratio of > 4 is generally considered static .

IV. Self-Validating Systems: Ensuring Assay Integrity

To ensure the trustworthiness of the results, each assay should be a self-validating system. This is achieved through the diligent use of controls.

  • Growth Control: Confirms the viability of the inoculum and the suitability of the growth conditions.

  • Sterility Control: Ensures that the medium and assay plate are not contaminated.

  • Solvent Control: Verifies that the solvent (e.g., DMSO) at the concentrations used does not inhibit microbial growth.

  • Positive Control: Demonstrates that the assay is capable of detecting antimicrobial activity and provides a benchmark for comparison.

V. Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the initial evaluation of 2-chloro-N-pentylpropanamide as a potential antimicrobial agent. The hypothesized mechanism of action, centered on the reactivity of the chloroacetamide group, suggests that this compound may have a broad spectrum of activity. Future studies should focus on elucidating the precise molecular targets of this compound through techniques such as proteomics and transcriptomics. Additionally, cytotoxicity assays using mammalian cell lines are essential to assess its potential for therapeutic development. The exploration of 2-chloro-N-pentylpropanamide and its analogs represents a promising avenue in the ongoing search for novel antimicrobial therapies.

References

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved February 7, 2026, from [Link]

  • de Fátima de Souza, V., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. [Link]

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. [Link]

  • de Fátima de Souza, V., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

Sources

Application Notes and Protocols: 2-Chloro-N-pentylpropanamide in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-pentylpropanamide, a versatile bifunctional reagent with significant potential in synthetic organic chemistry. While specific literature on this exact molecule is emerging, its structural motifs are present in a wide array of bioactive compounds, including herbicides and pharmaceutical intermediates. This document outlines the fundamental reactivity, synthesis, and prospective applications of 2-chloro-N-pentylpropanamide, drawing upon established principles from closely related α-chloro amides. Detailed, field-proven protocols for its synthesis and subsequent elaboration are provided to empower researchers in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential of 2-Chloro-N-pentylpropanamide

2-Chloro-N-pentylpropanamide, with the chemical structure illustrated below, is a fascinating building block for organic synthesis. Its utility stems from the presence of two key functional groups: a reactive secondary amide and an electrophilic carbon center alpha to the carbonyl group, bearing a chlorine leaving group. This duality allows for a diverse range of chemical transformations, making it a valuable intermediate in the construction of more complex molecular architectures.

The N-pentyl group imparts lipophilicity, a crucial property for modulating solubility and biological activity in drug discovery and agrochemical research. The core propanamide scaffold is a common feature in numerous biologically active molecules. The strategic placement of the chlorine atom provides a handle for introducing a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 87603-55-2[1]
Molecular Formula C8H16ClNO[1]
Molecular Weight 177.67 g/mol [1]
SMILES CC(Cl)C(NCCCCC)=O[1]

Core Reactivity and Mechanistic Considerations

The primary mode of reactivity for 2-chloro-N-pentylpropanamide is nucleophilic substitution at the α-carbon. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, alcohols, and carbanions. This provides a straightforward route to a diverse array of α-substituted amides, which are valuable precursors to amino acids, heterocycles, and other functionalized molecules.[2] The general mechanism for this transformation is depicted below:

Caption: Generalized SN2 reaction pathway for 2-chloro-N-pentylpropanamide.

The choice of solvent and base is critical for the success of these reactions. Aprotic polar solvents such as DMF or acetonitrile are often employed to solubilize the reactants and facilitate the substitution. A non-nucleophilic base is typically required to neutralize the HCl generated during the reaction.

Applications in Synthetic Organic Chemistry

Based on the reactivity of analogous α-chloro amides, 2-chloro-N-pentylpropanamide is a promising precursor for several classes of compounds.

Synthesis of Herbicides and Agrochemicals

Chloroacetamide herbicides are a well-established class of agrochemicals that act by inhibiting very long-chain fatty acid synthesis in plants.[3] The structural motif of 2-chloro-N-pentylpropanamide is highly relevant to this class of compounds. By reacting it with various nucleophiles, novel herbicide candidates can be synthesized and screened for biological activity. For instance, substitution of the chlorine with a substituted thiol or amine can lead to potent herbicidal agents.[2][4]

Precursor to Pharmaceutical Intermediates and Bioactive Molecules

The α-amido carbonyl unit is a common feature in many pharmaceuticals. 2-Chloro-N-pentylpropanamide can serve as a key intermediate in the synthesis of more complex drug-like molecules.[5][6] Nucleophilic substitution can introduce functionalities that are crucial for biological activity. For example, reaction with an appropriate nucleophile can lead to the formation of precursors for enzyme inhibitors, receptor antagonists, or other therapeutic agents. The N-pentyl group can contribute to favorable pharmacokinetic properties by increasing lipophilicity.

Synthesis of N-Acyl Amino Acid Derivatives

N-acyl amino acids are a class of lipids with diverse biological roles.[7][8] 2-Chloro-N-pentylpropanamide can be envisioned as a synthon for the preparation of N-acyl alanine derivatives. For example, amination of the α-chloro position would yield the corresponding N-pentyl-alaninamide.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of 2-chloro-N-pentylpropanamide. These are based on established procedures for similar compounds and should be adapted and optimized for specific research needs.[6][9]

Synthesis of 2-Chloro-N-pentylpropanamide

This protocol describes the synthesis of 2-chloro-N-pentylpropanamide via the acylation of n-pentylamine with 2-chloropropionyl chloride.

Materials:

  • n-Pentylamine

  • 2-Chloropropionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of n-pentylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 2-chloropropionyl chloride (1.1 eq) dropwise via an addition funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-N-pentylpropanamide.

Expected Yield: 80-95%

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_0 Synthesis Workflow start Start reactants Mix n-pentylamine and Et3N in DCM at 0 °C start->reactants addition Add 2-chloropropionyl chloride dropwise reactants->addition reaction Stir at 0 °C then warm to RT addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete quench Quench with water monitoring->quench Complete workup Aqueous workup (HCl, NaHCO3, brine) quench->workup drying Dry organic layer workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by column chromatography concentration->purification end End purification->end

Sources

Application Note: 2-chloro-N-pentylpropanamide in Covalent Fragment Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-chloro-N-pentylpropanamide (often coded in fragment libraries as a derivative of the α-chloropropanamide scaffold).[1][2] It is utilized primarily as a Covalent Fragment Probe in chemoproteomics and chemical biology to map "ligandable" cysteine residues within the proteome.[1][2]

Executive Summary
  • Compound Name: 2-chloro-N-pentylpropanamide[1][2][3][4]

  • CAS Number: 87603-55-2[1][2][3]

  • Chemical Class:

    
    -Chloropropanamide (Electrophilic Covalent Warhead)[1][2]
    
  • Primary Application: Covalent Fragment-Based Drug Discovery (FBDD) and Chemoproteomics.[1][2]

  • Mechanism of Action: Irreversible alkylation of nucleophilic cysteine residues via nucleophilic substitution (

    
    ).[1][2]
    
  • Key Advantage: The

    
    -chloropropanamide warhead exhibits tunable, lower reactivity  compared to traditional chloroacetamides or acrylamides.[1][2] This reduced reactivity confers higher selectivity, targeting only the most hyper-reactive or stereochemically accessible cysteines (often functional active sites) rather than non-specific proteome-wide labeling.[1][2]
    
Scientific Background & Mechanism
2.1 The "Goldilocks" Electrophile

In chemical biology, "warheads" are electrophilic groups that react with protein side chains.[1][2]

  • Acrylamides: Moderate reactivity; common in drugs (e.g., Ibrutinib).[1][2]

  • Chloroacetamides: High reactivity; often promiscuous (label many cysteines).[1][2]

  • 
    -Chloropropanamides (Topic): Low reactivity.  The addition of the methyl group at the 
    
    
    
    -position (creating a chiral center) sterically hinders the electrophilic carbon and adds electronic stabilization.[1][2]

Why use 2-chloro-N-pentylpropanamide? Because it is less reactive, it requires a specific protein microenvironment (e.g., a hydrophobic pocket provided by the N-pentyl chain and a nearby base to activate the cysteine) to facilitate the reaction.[1][2] Therefore, a "hit" with this compound indicates a high-quality, ligandable pocket.[1][2]

2.2 Reaction Mechanism

The compound undergoes an


 reaction where a deprotonated cysteine thiolate (

) attacks the

-carbon, displacing the chloride ion.[1][2]

ReactionMechanism Cys Protein Cysteine (Nucleophile: S-) TS Transition State (Steric Selection) Cys->TS Attack Probe 2-chloro-N-pentylpropanamide (Electrophile) Probe->TS Adduct Covalent Protein Adduct (Stable Thioether) TS->Adduct - Cl⁻

Figure 1: Mechanism of cysteine alkylation.[1][2] The N-pentyl chain directs the probe to hydrophobic pockets, while the


-methyl group restricts reactivity to specific sites.[1]
Experimental Protocols
Protocol A: Gel-Based Competitive ABPP (Activity-Based Protein Profiling)

Objective: To determine if 2-chloro-N-pentylpropanamide binds to a specific target protein in a complex proteome by competing with a broad-spectrum fluorescent probe.[1][2]

Materials:

  • Cell Lysate: HEK293 or cell line of interest (1 mg/mL protein concentration).[1][2]

  • Tool Compound: 2-chloro-N-pentylpropanamide (Stock: 50 mM in DMSO).[1][2]

  • Broad Probe: IA-Rhodamine (Iodoacetamide-Rhodamine) or IA-Alkyne (for Click chemistry).[1][2]

  • Buffer: PBS, pH 7.4 (Avoid DTT or thiols during labeling).

Workflow:

  • Preparation: Aliquot 50 µL of cell lysate (1 mg/mL) into PCR tubes.

  • Treatment: Add 2-chloro-N-pentylpropanamide at varying concentrations (e.g., 10, 50, 100, 500 µM). Include a DMSO-only control.

  • Incubation: Incubate for 1 hour at 37°C . (Longer incubation is required due to low reactivity).[1][2]

  • Competition Labeling: Add the Broad Probe (IA-Rhodamine) at a final concentration of 1 µM. Incubate for 30 minutes at Room Temperature (RT) in the dark.

    • Logic: If the Tool Compound has bound a cysteine, the Broad Probe cannot bind (Signal Loss).[1][2]

  • Quenching: Add 4x SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol) and boil for 5 mins.
    
  • Readout: Resolve on SDS-PAGE and scan for fluorescence.

  • Analysis: Look for bands that disappear as the concentration of 2-chloro-N-pentylpropanamide increases.[1][2]

Protocol B: Mass Spectrometry-Based Target Identification (IsoTOP-ABPP)

Objective: To identify the exact cysteine residue modified by the compound.[1][2]

Workflow Diagram:

ABPP_Workflow Step1 1. Proteome Preparation (Cell Lysate) Step2 2. Probe Treatment (2-chloro-N-pentylpropanamide vs DMSO) Step1->Step2 Step3 3. Chase Labeling (IA-Alkyne Probe) Step2->Step3 Competition Step4 4. Click Chemistry (Add Biotin-Azide linker) Step3->Step4 Step5 5. Enrichment (Streptavidin Beads) Step4->Step5 Step6 6. On-Bead Digestion (Trypsin) Step5->Step6 Step7 7. LC-MS/MS Analysis (Quantify Peptide Ratios) Step6->Step7

Figure 2: IsoTOP-ABPP Workflow. A reduction in signal (MS intensity) indicates the cysteine was blocked by the tool compound.[1][2]

Data Interpretation & Expected Results

The


-chloropropanamide scaffold is a "scout" fragment.[1][2] It is rarely a potent inhibitor on its own (single-digit micromolar or nanomolar) but serves to identify ligandable pockets .[1][2]

Comparison Table: Reactivity Profiles

FeatureChloroacetamide (Generic)2-chloro-N-pentylpropanamide
Reactivity High (Promiscuous)Low (Selective)
Target Residue Surface & Buried CysteinesHyper-reactive / Active Site Cysteines
Binding Mode Non-specific alkylationGeometry-dependent alkylation
Incubation Time 10-30 mins1 - 4 Hours
Primary Use Total Cysteine MappingFragment Screening / Hit Discovery

Troubleshooting Guide:

  • No labeling observed: The compound has low intrinsic reactivity.[1][2] Ensure incubation is at least 1 hour at 37°C. Ensure pH is neutral or slightly basic (pH 7.4–8.0) to favor the thiolate form of cysteine.[1][2]

  • Precipitation: The N-pentyl chain is hydrophobic.[1][2] Ensure final DMSO concentration is <1% in cell assays, or up to 2-4% in lysate assays if solubility is an issue.[1][2]

References
  • Backus, K. M., et al. (2016).[1][2] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.[1][2] (Foundational paper establishing chloropropanamides as tunable probes for cysteine profiling). [1][2]

  • Kuljanin, M., et al. (2021).[1][2] "Cysteine-reactive probes and their use in chemical proteomics." RSC Chemical Biology, 2, 1080-1096.[1][2]

  • Abo, M., & Weerapana, E. (2015).[1][2] "2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification." ChemBioChem, 16(15).[1][2] (Specific characterization of the 2-chloropropionamide warhead).

  • PubChem Compound Summary. (2025). "2-chloro-N-pentylpropanamide (CAS 87603-55-2)."[1][2][3] National Center for Biotechnology Information.[1][2] [1][2]

Sources

Application Note: Trace Quantification of 2-Chloro-N-Pentylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a quantitative assay for 2-chloro-N-pentylpropanamide (2-CNPP) , a potentially genotoxic impurity (PGI). As an


-haloamide, 2-CNPP possesses alkylating properties capable of interacting with DNA, necessitating control at trace levels (ppm/ppb) in accordance with ICH M7(R2)  guidelines.

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. Unlike GC-MS, which risks thermal degradation of the labile


-chloro moiety, LC-MS/MS offers superior stability and sensitivity. The method achieves a Limit of Quantitation (LOQ) suitable for controlling impurities below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

Regulatory & Chemical Context

The Safety Concern (ICH M7)

Under ICH M7, 2-CNPP is classified as a Class 3 impurity (Alerting structure, unrelated to the drug substance structure, no mutagenicity data) or Class 2 (Known mutagenic parent). The


-chloroamide motif is a structural alert for alkylation.
  • Target Limit: If the daily drug dose is < 1 g, the impurity must be controlled to < 1.5 µ g/day .

  • Analytical Target: For a 1 g daily dose, the limit is 1.5 ppm . The analytical method LOQ should ideally be ≤ 0.5 ppm (30% of the limit).

Chemical Stability & Handling
  • Hydrolysis Risk: The C-Cl bond beta to the carbonyl is susceptible to hydrolysis, particularly in basic media.

  • Recommendation: All sample preparation and mobile phases must remain acidic (pH 3.0–4.0) to prevent in-situ degradation, which would lead to under-quantification.

Analytical Method Development

Instrumentation & Conditions

System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or Sciex 6500+).

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µm (e.g., Zorbax Eclipse Plus or equivalent)Provides necessary retention for the hydrophobic pentyl chain while separating matrix components.
Mobile Phase A 0.1% Formic Acid + 5mM Ammonium Formate in WaterAcidic pH stabilizes the

-chloro group; ammonium aids ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic organic solvent ensures sharp peak shape.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Column Temp 40°CImproves mass transfer and peak symmetry.
Injection Vol 2–5 µLLow volume minimizes solvent effects on early eluters.
Mass Spectrometry (MRM Strategy)

Ionization: Electrospray Ionization (ESI) – Positive Mode. The amide nitrogen is readily protonated


.

Isotope Pattern: Chlorine naturally exists as


 (75%) and 

(25%). The method must monitor transitions for both isotopes to confirm identity and rule out interference.
  • Precursor Ions:

    • 
      -2-CNPP: 
      
      
      
      178.1
    • 
      -2-CNPP: 
      
      
      
      180.1
  • Product Ions (Fragmentation Logic):

    • Primary Loss: Cleavage of the amide bond or loss of HCl.

    • Quantifier:

      
       (Loss of HCl, highly specific).
      
    • Qualifier:

      
       (Pentyl chain fragment) or 
      
      
      
      (Confirmation of Cl presence).
AnalytePrecursor (m/z)Product (m/z)CE (eV)Type
2-CNPP (

)
178.1 142.1 15 Quantifier
2-CNPP (

)
178.171.125Qualifier 1
2-CNPP (

)
180.1144.115Qualifier 2
IS (d11-Pentyl)189.2153.215Internal Std

Experimental Protocol

Reagents
  • Reference Standard: 2-chloro-N-pentylpropanamide (>98% purity).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog preferred (e.g., d11-pentyl). If unavailable, use a structural analog like 2-chloro-N-hexylpropanamide.

  • Solvents: LC-MS grade Acetonitrile, Water, Formic Acid.

Standard Preparation
  • Stock A (1 mg/mL): Dissolve 10 mg 2-CNPP in 10 mL Acetonitrile.

  • Intermediate B (10 µg/mL): Dilute Stock A 1:100 in 50:50 ACN:Water.

  • Calibration Standards: Prepare 6 points ranging from 1 ng/mL (1 ppb) to 100 ng/mL (100 ppb) in sample diluent.

Sample Preparation (Drug Substance)

This protocol uses "Dilute and Shoot" to minimize analyte loss, feasible due to the high sensitivity of the MS.

  • Weighing: Accurately weigh 50 mg of Drug Substance (DS).

  • Dissolution: Add 100 µL of Internal Standard solution.

  • Dilution: Dilute to 10 mL with 50:50 ACN:Water (0.1% FA).

    • Final DS Concentration: 5 mg/mL.

    • Note: Ensure the DS is fully soluble. If precipitation occurs, adjust organic ratio but keep pH acidic.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (discard first 1 mL to account for adsorption).

  • Analysis: Transfer to HPLC vial for injection.

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow for the assay, emphasizing the safety checks for PGI analysis.

AssayWorkflow Start Start: Drug Substance Analysis SamplePrep Sample Preparation (5 mg/mL in Acidic Diluent) Start->SamplePrep CheckSol Solubility Check SamplePrep->CheckSol Precipitation Precipitation/Cloudiness? CheckSol->Precipitation AdjustSolvent Increase Organic Ratio (Maintain pH < 4) Precipitation->AdjustSolvent Yes Filter Filter (0.2 µm PTFE) Discard first 1mL Precipitation->Filter No (Clear) AdjustSolvent->CheckSol LCMS LC-MS/MS Analysis (Agilent Poroshell C18) Filter->LCMS DataProcess Data Processing Monitor 178->142 & 180->144 LCMS->DataProcess Result Quantification vs ICH Limit (< 1.5 ppm) DataProcess->Result

Caption: Figure 1. Analytical workflow for trace analysis of 2-CNPP, highlighting the critical solubility loop to prevent matrix interference.

Method Validation (ICH Q2(R2) / FDA)

To ensure the method is "fit for purpose," the following validation parameters are mandatory.

Specificity & Selectivity
  • Protocol: Inject a blank matrix (Drug Substance without impurity) and a spiked sample.

  • Requirement: No interference peak at the retention time of 2-CNPP in the blank > 30% of the LOQ area. The ion ratio (

    
    ) in the spiked sample must match the theoretical ratio (~3:1) within ±20%.[1]
    
Linearity & Range
  • Range: From LOQ (e.g., 0.5 ppm) to 150% of the specification limit.

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Recovery)
  • Protocol: Spike Drug Substance at three levels: LOQ, 100% Limit (1.5 ppm), and 150% Limit.

  • Criterion: Mean recovery between 80–120% at LOQ; 90–110% at higher levels.

Sensitivity (LOD/LOQ)
  • LOD: Signal-to-Noise (S/N)

    
    .
    
  • LOQ: Signal-to-Noise (S/N)

    
     with precision (%RSD) 
    
    
    
    .

Troubleshooting Guide

Issue: Signal Suppression (Matrix Effect)

  • Cause: Co-eluting drug substance suppresses ionization of 2-CNPP.

  • Solution:

    • Divert Valve: Send the first 1-2 mins (or the DS peak) to waste if separation allows.

    • Internal Standard: Use a deuterated IS to compensate for suppression.

    • Dilution: Dilute the sample further (e.g., 1 mg/mL instead of 5 mg/mL) if sensitivity permits.

Issue: Peak Tailing

  • Cause: Interaction of the amide nitrogen with silanols on the column.

  • Solution: Ensure Ammonium Formate is present in Mobile Phase A. Increase column temperature to 50°C.

Issue: Degradation of Standard

  • Cause: 2-CNPP hydrolyzing in solution.

  • Solution: Prepare fresh standards daily. Ensure diluent contains 0.1% Formic Acid. Store stock solutions in amber vials at -20°C.

References

  • ICH M7(R2) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[3][4]

  • FDA Guidance for Industry . "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration.[3][4][5][6][7]

  • Valavdekar, G., et al. "Development and validation of LC-MS/MS method for the determination of alkyl halides and alpha-haloacetamides genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis. (General methodology reference for haloamides).
  • European Medicines Agency (EMA) .[5] "Guideline on the Limits of Genotoxic Impurities."

Sources

high-throughput screening of 2-chloro-N-pentylpropanamide analogs

This application note provides a detailed framework for conducting a high-throughput screening campaign to identify novel inhibitors from a library of 2-chloro-N-pentylpropanamide analogs. By adhering to a rigorous process of assay development, validation, automated screening, and a multi-step hit triage cascade, researchers can confidently identify high-quality, validated hits. This structured approach minimizes the pursuit of false positives and maximizes the efficiency of the early-stage drug discovery process, paving the way for successful lead optimization and the development of new therapeutics. [18]

References

  • Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery. Retrieved from [Link]

  • Malvern Panalytical. High-Throughput Screening (HTS). Retrieved from [Link]

  • Hudson Robotics. High-Throughput Screening. Retrieved from [Link]

  • Al-Fatlawi, A. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Scribd. High-Throughput Screening Techniques. Retrieved from [Link]

  • Dispendix. (2024, June 27). The Benefits of Automation in High Throughput Screening. Retrieved from [Link]

  • Charles River Laboratories. High-Throughput Screening (HTS) Services. Retrieved from [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Visikol. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Washington University in St. Louis. High Throughput Screening Center. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

  • Wikipedia. High-throughput screening. Retrieved from [Link]

  • Martin, A., & Rigoreau, L. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • BellBrook Labs. (2025, December 23). What Are the Leading Platforms for High-Throughput Screening Assays?. Retrieved from [Link]

  • Sadybekov, A. A., & Katritch, V. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Current topics in medicinal chemistry, 13(9), 1109–1121. Retrieved from [Link]

  • Vipergen. Hit Identification. Retrieved from [Link]

  • National Center for Biotechnology Information. High-Throughput Cell Toxicity Assays. Retrieved from [Link]

  • Macarron, R., & Hertzberg, R. P. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Essays in biochemistry, 64(2), 247–257. Retrieved from [Link]

  • Wikipedia. Z-factor. Retrieved from [Link]

  • G. W. A. Constable, et al. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. Dose-Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • Xia, M., et al. (2008). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Environmental health perspectives, 116(3), 284–291. Retrieved from [Link]

  • Coles, S. J., et al. (2016). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta crystallographica. Section E, Crystallographic communications, 72(Pt 11), 1639–1642. Retrieved from [Link]

  • GraphPad. (2010, September). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Hevener, K. E., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in enzymology, 610, 265–309. Retrieved from [Link]

  • BioTechnologia. Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z'). Retrieved from [Link]

  • Madjroh, N., et al. (2022). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical pharmacology, 199, 115004. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. Hit Discovery. Retrieved from [Link]

  • ResearchGate. Figure S2: Drug sensitivity assay –dose response curves and IC50 images. Retrieved from [Link]

  • Creative Biolabs. Secondary Screening. Retrieved from [Link]

  • ResearchGate. Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Retrieved from [Link]

  • National Center for Biotechnology Information. 2-chloro-N-phenylpropanamide. Retrieved from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • TUNG, Y. T., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert opinion on drug discovery, 17(12), 1373–1387. Retrieved from [Link]

  • Shearer, B. G., et al. (2009). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of medicinal chemistry, 52(10), 3137–3140. Retrieved from [Link]

  • Chilin, A., et al. (2008). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. ChemMedChem, 3(9), 1425–1431. Retrieved from [Link]

in vitro evaluation of 2-chloro-N-pentylpropanamide against fungal pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of 2-Chloro-N-Pentylpropanamide as a Novel Antifungal Agent

Executive Summary & Chemical Context

This guide details the technical evaluation of 2-chloro-N-pentylpropanamide (2-CPP) , a synthetic


-haloamide derivative.[1] Structurally, 2-CPP possesses a reactive 

-chloro "warhead" capable of alkylating nucleophilic residues (e.g., cysteine thiols) and a lipophilic pentyl tail that facilitates fungal membrane penetration.

While analogous compounds like 2-chloro-N-phenylacetamide have demonstrated antifungal activity via ergosterol binding and thymidylate synthase inhibition [1], 2-CPP represents an aliphatic variation where the lipophilicity profile is altered by the pentyl chain.[1] This application note provides a standardized workflow for evaluating its potency (MIC/MFC), kinetic profile, and mechanism of action (MoA) against Candida spp. (yeasts) and Aspergillus spp.[1][2] (molds).[1][2][3][4][5][6][7][8][9]

Chemical Profile:

  • IUPAC Name: 2-chloro-N-pentylpropanamide[1]

  • Molecular Formula:

    
    [1]
    
  • Key Property: High lipophilicity (

    
     estimated).[1] Requires precise solvent management (DMSO) to prevent precipitation in aqueous media.[1]
    
  • Chirality: The C2 position is chiral.[1] Unless enantiomerically pure, assume the material is a racemate.

Experimental Workflow Overview

The evaluation follows a "Gate-Stage" logic to conserve compound and maximize data integrity.[1]

G Start Compound Preparation (Solubility & Stock) Screen Primary Screen (MIC) CLSI M27 (Yeast) / M38 (Mold) Start->Screen Hit Hit Validation? (MIC < 64 µg/mL) Screen->Hit Kill Time-Kill Kinetics (Fungicidal vs. Fungistatic) Hit->Kill Yes Mech MoA Deconvolution (Sorbitol/Ergosterol Assays) Hit->Mech Yes Tox Cytotoxicity Counter-Screen (Mammalian Cell Lines) Hit->Tox Yes Stop Discontinue / Optimize Structure Hit->Stop No

Figure 1: Evaluation workflow for novel


-haloamide antifungals.

Protocol A: Compound Preparation & Solubility

Objective: To generate a stable stock solution free of micro-precipitates, which cause false-negative MICs (scattering light) or false-positive toxicity.[1]

Materials:

  • 2-chloro-N-pentylpropanamide (Solid/Oil).[1]

  • Solvent: DMSO (Anhydrous, ACS Grade).[1] Avoid Ethanol due to volatility during incubation.

  • Vortex mixer; Sonicator.[1]

Procedure:

  • Weighing: Weigh approximately 10 mg of 2-CPP into a sterile glass vial.

  • Primary Stock (100x): Dissolve in 100% DMSO to reach a concentration of 12.8 mg/mL (12,800 µg/mL).

    • Rationale: The highest test concentration in the final well is typically 64 or 128 µg/mL. A 100x stock allows 1:100 dilution, keeping final DMSO at 1% (non-toxic to fungi).[1]

  • Solubilization: Vortex for 30 seconds. If oily droplets persist, sonicate for 5 minutes at 40 kHz.

  • Visual Check: Hold against light. The solution must be crystal clear.

  • Working Dilutions: Prepare 2x working concentrations in RPMI-1640 medium immediately before use to minimize precipitation risks.

Protocol B: Antifungal Susceptibility Testing (MIC)

This protocol harmonizes CLSI M27-A4 (Yeasts) and CLSI M38-A2 (Filamentous Fungi) [2][3].[1]

Target Organisms:

  • Yeasts:Candida albicans (ATCC 90028), C. glabrata, C. auris.

  • Molds:Aspergillus fumigatus (ATCC 204305), Trichophyton rubrum.[1]

Medium: RPMI 1640 w/ L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M).

Step-by-Step Methodology:

  • Plate Preparation:

    • Use sterile, U-bottom 96-well microtiter plates.

    • Dispense 100 µL of 2x drug concentrations (range: 0.125 – 128 µg/mL) into columns 1–10.

    • Column 11: Growth Control (Drug-free medium + 1% DMSO).[1]

    • Column 12: Sterility Control (Medium only).[1]

  • Inoculum Preparation:

    • Yeasts: Pick 5 colonies (24h old), suspend in saline to 0.5 McFarland. Dilute 1:1000 in RPMI to achieve 1–5 × 10³ CFU/mL .

    • Molds: Wash conidia from 7-day slant.[1] Adjust to 0.4–5 × 10⁴ CFU/mL (optical density 0.09–0.13 at 530 nm).[1]

  • Inoculation:

    • Add 100 µL of inoculum to wells 1–11.

    • Final Volume: 200 µL. Final Drug Conc: 1x.

  • Incubation:

    • Candida: 35°C for 24–48 hours.[1]

    • Aspergillus:[4][5][8][10][11][12][13] 35°C for 48–72 hours.[1]

    • Dermatophytes: 28°C for 4–7 days.[1]

  • Readout (Endpoint Determination):

    • Visual: Determine the lowest concentration with 100% inhibition (optically clear) compared to growth control.

    • Spectrophotometric: Read OD at 530 nm. MIC is defined as

      
       reduction in OD for azole-like activity (trailing growth) or 
      
      
      
      for fungicidal activity.[1]

Data Reporting Table:

OrganismStrain IDMIC (µg/mL)Interpretation
C. albicansATCC 90028[Data]Sensitive if < Reference Breakpoint
A. fumigatusATCC 204305[Data]Compare to Voriconazole Control

Protocol C: Mechanism of Action (MoA) Deconvolution

Since 2-CPP is an


-haloamide, it may act via ergosterol binding  (membrane disruption) or thiol-alkylation  (enzyme inhibition).[1]
Assay 1: Sorbitol Protection Assay (Cell Wall Integrity)

Rationale: If 2-CPP targets the cell wall (glucan synthase), sorbitol acts as an osmotic protectant, raising the MIC in its presence.

  • Determine MIC in standard RPMI.[1]

  • Determine MIC in RPMI supplemented with 0.8 M Sorbitol .

  • Interpretation: A significant increase in MIC (e.g., 4-fold to 8-fold) in the presence of sorbitol suggests cell wall damage.[1] No change suggests a membrane or intracellular target.[1]

Assay 2: Exogenous Ergosterol Rescue (Membrane Binding)

Rationale: If 2-CPP binds ergosterol (like amphotericin B) or inhibits its synthesis, adding exogenous ergosterol will sequester the drug, increasing the MIC [1].

  • Prepare RPMI containing 400 µg/mL exogenous ergosterol .

  • Perform MIC assay with 2-CPP.[1]

  • Interpretation: An increase in MIC in the presence of ergosterol indicates the drug binds to ergosterol.[1]

Assay 3: Thiol Reactivity (Cysteine Alkylation)

Rationale: The


-chloro group is an electrophile.[1]
  • Incubate 2-CPP (100 µM) with L-Cysteine (100 µM) in phosphate buffer (pH 7.4) for 1 hour.

  • Analyze by LC-MS.[1]

  • Interpretation: Disappearance of the parent peak and appearance of a covalent adduct confirms alkylating potential.

Mechanistic Pathway Visualization

The following diagram illustrates the potential interference points of 2-CPP based on structural homology to known haloamides.

MoA Drug 2-chloro-N-pentylpropanamide (2-CPP) Ergosterol Membrane Ergosterol Drug->Ergosterol Binding/Sequestration (Lipophilic Tail) Enzymes Thiol-Enzymes (e.g., Thymidylate Synthase) Drug->Enzymes Covalent Alkylation (Cl- Warhead) Inter1 Membrane Pore/Leakage Drug->Inter1 Primary Effect? Inter2 Cell Cycle Arrest Drug->Inter2 Secondary Effect? Membrane Fungal Membrane Ergosterol->Membrane Maintains Integrity DNA DNA Enzymes->DNA DNA Synthesis

Figure 2: Hypothesized dual-mechanism of action: Membrane disruption via lipophilic interaction and enzyme inhibition via alkylation.[1]

Safety & Handling (Critical)

  • Hazard:

    
    -chloroamides are potent alkylating agents.[1] They are potential skin sensitizers  and mutagens .[1]
    
  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Disposal: All waste containing 2-CPP must be treated as hazardous chemical waste, not general biological waste.[1] Neutralize with 10% sodium thiosulfate if a spill occurs (reacts with the chloro group).[1]

References

  • Silva, L., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.[1] Anais da Academia Brasileira de Ciências.

  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.[1][7] 4th ed. CLSI standard M27.[1][2][3][7][14] Clinical and Laboratory Standards Institute.[1][2][3][4][5][6][7][14]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.[1][3][6] 2nd ed. CLSI standard M38.[1][3][4][6][14] Clinical and Laboratory Standards Institute.[1][2][3][4][5][6][7][14]

  • PubChem. 2-chloro-N-phenylpropanamide (Structural Analog Data).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Acylation of Pentylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of pentylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Core Principles: Understanding the N-Acylation of Pentylamine

N-acylation is a fundamental reaction in organic synthesis, forming a stable amide bond by adding an acyl group to an amine.[1][2][3] Pentylamine, as a primary aliphatic amine, is a strong nucleophile due to the electron-donating nature of the pentyl group and the lone pair of electrons on the nitrogen atom. The general mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group, often facilitated by a base.[4]

The choice of acylating agent, solvent, and base is critical for achieving high yield and purity. The most common acylating agents are acyl chlorides and acid anhydrides due to their high reactivity.[1][5]

Caption: General mechanism of N-acylation of pentylamine with an acyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the best acylating agent for pentylamine: an acyl chloride or an acid anhydride?

A1: Both are excellent choices, but the decision depends on your experimental constraints.

  • Acyl Chlorides: These are generally more reactive than anhydrides, leading to faster reaction times and often requiring milder conditions (e.g., lower temperatures).[5] However, they are highly sensitive to moisture and release corrosive hydrogen chloride (HCl) gas as a byproduct, which must be neutralized by a base.[3][5]

  • Acid Anhydrides: While slightly less reactive, anhydrides are often easier to handle, less sensitive to moisture, and produce a carboxylic acid byproduct, which is less corrosive and can be easier to remove during workup. For large-scale synthesis, the handling benefits of anhydrides can be a significant advantage.

Q2: Is a base always necessary for this reaction? Which one should I choose?

A2: Yes, a base is highly recommended, especially when using an acyl chloride. Its primary role is to neutralize the acidic byproduct (e.g., HCl), preventing it from protonating the starting pentylamine.[5] A protonated amine is no longer nucleophilic and will not react, effectively halting the acylation.

  • Recommended Bases: Non-nucleophilic tertiary amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are ideal choices.[6] They are strong enough to scavenge the acid but will not compete with pentylamine in reacting with the acylating agent. Pyridine can also be used and may sometimes act as a nucleophilic catalyst.

Q3: What are the best solvents for the N-acylation of pentylamine?

A3: Aprotic solvents are generally preferred to avoid reaction with the acylating agent.

  • Common Choices: Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are excellent choices as they dissolve the reactants well and are inert under the reaction conditions.

  • Anhydrous Conditions: It is crucial to use anhydrous (dry) solvents, as water will rapidly hydrolyze reactive acylating agents like acyl chlorides, reducing your yield.[6][7]

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method.[7]

  • Procedure: Spot the starting pentylamine, the acylating agent (if stable enough), and the co-spotted reaction mixture on a TLC plate.

  • Interpretation: The reaction is complete when the spot corresponding to the pentylamine has been completely consumed and a new, typically less polar, product spot has appeared. Pentylamine can be visualized using a ninhydrin stain, which turns purple/blue in the presence of primary amines.

Troubleshooting Guide

Problem 1: My reaction yield is very low, or the reaction did not proceed at all.

  • Probable Cause A: Inactive Acylating Agent. Acyl chlorides and anhydrides are highly susceptible to hydrolysis if exposed to atmospheric moisture.[7] If you are using an old bottle that has been opened multiple times, the reagent may be "dead."

    • Solution: Always use a fresh bottle or a freshly distilled/purified acylating agent. Store these reagents under an inert atmosphere (e.g., nitrogen or argon) and use dry syringes and needles for transfer.

  • Probable Cause B: Insufficient Base or Incorrect Stoichiometry. If using an acyl chloride, at least one equivalent of base is required to neutralize the HCl produced. If the base is omitted or insufficient, the pentylamine will become protonated and the reaction will stop.

    • Solution: Ensure you are using at least 1.05 to 1.2 equivalents of a suitable base (e.g., triethylamine). Double-check the molar calculations for all reagents.

  • Probable Cause C: Low Reaction Temperature. While pentylamine is a reactive nucleophile, some less reactive acylating agents may require gentle heating to proceed at a reasonable rate. Most reactions, however, are initiated at 0 °C to control the initial exotherm.

    • Solution: Monitor the reaction by TLC at room temperature for a few hours.[6] If no progress is observed, consider slowly warming the reaction to 40-50 °C.

Problem 2: I see multiple spots on my TLC plate, indicating side products.

  • Probable Cause A: Diacylation. Primary amines can sometimes undergo a second acylation to form an imide, especially if an excess of the acylating agent is used or if the reaction temperature is too high.

    • Solution: Control the stoichiometry carefully. Use a slight excess of the amine or a 1:1 ratio. Add the acylating agent slowly and dropwise to a cooled solution (0 °C) of the pentylamine and base. This maintains a low instantaneous concentration of the acylating agent, disfavoring the second acylation.

  • Probable Cause B: Reaction with Solvent. While uncommon with the recommended solvents, highly reactive acylating agents under forcing conditions could potentially react with certain solvents.

    • Solution: Stick to inert aprotic solvents like DCM, THF, or diethyl ether.

Problem 3: I am having difficulty purifying my product.

  • Probable Cause A: Removing Excess Base/Salt. The ammonium salt formed from the base and acid byproduct (e.g., triethylammonium chloride) must be removed.

    • Solution: Perform an aqueous workup. After the reaction is complete, dilute the mixture with the reaction solvent and wash it sequentially with a weak acid (e.g., 1M HCl or saturated NH4Cl) to remove the excess base, followed by a saturated sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid, and finally with brine to remove bulk water.[3]

  • Probable Cause B: Product is Water Soluble. If the acyl group is small (e.g., acetyl), the resulting N-acylpentylamine may have some water solubility, leading to loss during the aqueous workup.

    • Solution: When extracting your product, use a suitable organic solvent like ethyl acetate or DCM. Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent to ensure complete recovery from the aqueous layer.

Caption: A troubleshooting workflow for low-yield N-acylation reactions.

Optimization & Protocols

Data Summary for Optimization

For a successful reaction, careful consideration of stoichiometry and conditions is paramount. The following table provides a validated starting point for optimization.

ParameterRecommended RangeRationale
Pentylamine 1.0 equivalentThe limiting reagent by definition.
Acylating Agent 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Base (e.g., Et3N) 1.1 - 1.5 equivalentsMust be in excess of the acylating agent to neutralize all acid byproduct.
Solvent Anhydrous DCM or THFAprotic and good solubility for reactants.
Concentration 0.1 - 0.5 MA good starting range to ensure efficient reaction rates.
Temperature 0 °C to Room Temp.Start cold to control exotherm, then allow to warm.[6]
Reaction Time 1 - 6 hoursHighly dependent on substrate; monitor by TLC.[6]
Model Protocol: N-Acetylation of Pentylamine with Acetyl Chloride

This protocol provides a detailed, self-validating workflow for a standard N-acylation.

Materials:

  • Pentylamine (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO3 solution

  • Saturated NaCl (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pentylamine (1.0 eq) and anhydrous DCM. Place the flask under an inert atmosphere (N2 or Argon).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM in a dropping funnel. Add the acetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the pentylamine spot is no longer visible (typically 1-3 hours).

  • Workup - Quenching: Once complete, carefully add deionized water to the reaction mixture to quench any remaining acetyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel.

    • Wash with 1M HCl (to remove triethylamine).

    • Wash with saturated NaHCO3 (to remove any remaining acid).

    • Wash with brine (to remove water).

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-acetylpentylamine.

  • Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel.[6]

References

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved February 7, 2026, from [Link]

  • Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Retrieved February 7, 2026, from [Link]

  • Panda, S. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

  • Ataman Kimya. (n.d.). PENTYLAMINE. Retrieved February 7, 2026, from [Link]

  • Save My Exams. (2025). Acylation Mechanism. Retrieved February 7, 2026, from [Link]

  • Nagy, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

  • Nagy, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Retrieved February 7, 2026, from [Link]

  • Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]

  • Katritzky, A. R., & Narindoshvili, T. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35. [Link]

  • ResearchGate. (2009). Mild and Useful Method for N-Acylation of Amines. Retrieved February 7, 2026, from [Link]

Sources

troubleshooting NMR peak assignments for 2-chloro-N-pentylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Troubleshooting NMR Peak Assignments for 2-chloro-N-pentylpropanamide

Welcome to the technical support center. As Senior Application Scientists, we understand that navigating the complexities of NMR spectral interpretation is a common challenge. This guide is designed to provide in-depth, practical solutions for researchers, chemists, and drug development professionals encountering issues with the peak assignment of 2-chloro-N-pentylpropanamide. We will move beyond simple data tables to explore the underlying chemical principles that govern the spectral appearance of this molecule.

Structural Overview & Key Challenges

Before diving into specific issues, it is crucial to understand the structural features of 2-chloro-N-pentylpropanamide that complicate its NMR analysis. These include the presence of a chiral center, a secondary amide linkage, and a flexible alkyl chain.

Diagram 1: Annotated Structure of 2-chloro-N-pentylpropanamide

G cluster_amide 2-chloropropanamide moiety cluster_pentyl N-pentyl moiety C1 C1(O) C2 C2(H_a)Cl C1->C2 O1 O C1->O1 N1 N(H_g) C1->N1 C3 C3(H_b)₃ C2->C3 C4 C4(H_c)₂ N1->C4 C5 C5(H_d)₂ C4->C5 C6 C6(H_e)₂ C5->C6 C7 C7(H_f)₂ C6->C7 C8 C8(H_h)₃ C7->C8

Caption: Molecular structure with proton and carbon numbering.

This structure presents three primary challenges:

  • Restricted Amide Bond Rotation: The C-N amide bond has significant double-bond character, which restricts free rotation. This can lead to the presence of multiple conformers (rotamers) in solution at room temperature, doubling the number of expected signals.[1][2]

  • Chirality and Diastereotopicity: The C2 carbon is a stereocenter. Consequently, the two protons on the adjacent C4 methylene group (H_c) are diastereotopic, meaning they are chemically non-equivalent.[3][4] This results in distinct chemical shifts and complex splitting patterns.

  • Signal Overlap: The methylene protons of the pentyl chain (H_d, H_e, H_f) are in similar electronic environments, leading to significant signal overlap in the ¹H NMR spectrum.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered during the spectral analysis of 2-chloro-N-pentylpropanamide.

Q1: My ¹H NMR spectrum shows more signals than I expected. What is happening?

Answer: The most likely cause is the presence of rotational isomers (rotamers) due to restricted rotation around the C-N amide bond.[1] At room temperature, the rate of rotation is slow on the NMR timescale, allowing for the detection of both cis and trans conformers (relative to the carbonyl and the N-pentyl group).

Causality: The resonance stabilization of the amide bond, where the nitrogen lone pair delocalizes into the carbonyl group, imparts partial double-bond character to the C-N bond.[1] The energy barrier for this rotation is typically high enough to allow for the observation of distinct sets of signals for each rotamer.[5]

Troubleshooting Steps:

  • Re-examine the Spectrum: Look for pairs of signals for the protons closest to the amide bond (H_a, H_b, H_c, and the NH proton H_g). The integration ratio of these pairs will reflect the population ratio of the two rotamers.

  • Perform a Variable Temperature (VT) NMR Experiment: Increasing the temperature provides the thermal energy needed to overcome the rotational barrier. As the temperature rises, the rate of interconversion between rotamers increases, causing the paired signals to broaden, move closer together, and eventually coalesce into single, averaged signals.[6][7] This experiment provides definitive proof of a dynamic exchange process.

Q2: The signal for the N-H proton is very broad, or I can't find it at all. Is my sample impure?

Answer: This is a very common characteristic of amide N-H protons and usually does not indicate an impurity. There are two primary reasons for this observation:

  • Quadrupolar Broadening: The N-H proton is coupled to the nitrogen-14 nucleus, which has a nuclear spin I=1 and a non-spherical charge distribution (a quadrupole). This provides an efficient mechanism for rapid relaxation, which leads to significant signal broadening.

  • Chemical Exchange: The amide proton can undergo chemical exchange with trace amounts of acidic protons in the solvent, most commonly water.[5] If your deuterated solvent (e.g., CDCl₃) is not perfectly dry, this exchange can be rapid enough to broaden the signal or even cause it to disappear into the baseline.

Troubleshooting Steps:

  • Dry Your Solvent: Ensure your NMR solvent is anhydrous. Using a freshly opened ampule of deuterated solvent or storing it over molecular sieves can help.

  • Solvent Titration: If you suspect exchange with water, adding a very small amount of D₂O to the NMR tube will cause the N-H proton to exchange with deuterium, making the signal disappear completely. This is a useful confirmation technique.

Q3: Why does the signal for the N-CH₂- group (H_c) look like a complex multiplet instead of a simple triplet?

Answer: This complexity arises because the two H_c protons are diastereotopic .

Causality: The molecule contains a chiral center at C2. This permanent source of chirality makes the local environment of the two protons on the C4 methylene group different. One proton is, on average, closer to the chiral center's substituents than the other. Because they are chemically non-equivalent, they have different chemical shifts (δ₁ ≠ δ₂) and they couple to each other (geminal coupling, ²J).[3][8] Furthermore, they each couple to the adjacent C5 methylene protons (vicinal coupling, ³J). This results in a complex splitting pattern often referred to as an "ABX₂" system, which is far more intricate than a simple triplet.

Confirmation:

  • High-Field NMR: Using a higher field spectrometer can increase the chemical shift dispersion (in Hz), which may simplify the multiplet and make it easier to interpret.

  • 2D NMR: A COSY (Correlation Spectroscopy) experiment will show a cross-peak between the two diastereotopic protons, confirming their geminal coupling. It will also show correlations to the C5 protons. An HSQC (Heteronuclear Single Quantum Coherence) experiment will show two distinct proton signals correlating to the same single carbon signal (C4), which is definitive proof of diastereotopicity.

Data & Protocols for Deeper Analysis

Predicted NMR Chemical Shifts

The following table provides estimated chemical shift ranges for 2-chloro-N-pentylpropanamide in CDCl₃. These values are based on standard chemical shift tables and data from similar structural fragments.[9][10][11]

Assignment Proton Label ¹H Chemical Shift (δ, ppm) Carbon Label ¹³C Chemical Shift (δ, ppm) Notes
Carbonyl--C1170 - 175Quaternary carbon, often weak.
CH-ClH_a4.3 - 4.6C255 - 60Deshielded by electronegative Cl.
CH₃ (alpha)H_b1.6 - 1.8C320 - 25
N-CH₂H_c3.2 - 3.5C438 - 42Diastereotopic; complex multiplet.
CH₂H_d1.4 - 1.6C528 - 30Likely overlaps with other CH₂ signals.
CH₂H_e1.2 - 1.4C627 - 29Likely overlaps with other CH₂ signals.
CH₂H_f1.2 - 1.4C722 - 24
CH₃ (terminal)H_h0.8 - 1.0C813 - 15Typically a triplet.
N-HH_g5.5 - 8.0--Broad signal, position is concentration and solvent dependent.
Experimental Protocol 1: Variable Temperature (VT) NMR

This protocol is designed to confirm the presence of rotamers by observing the coalescence of their respective NMR signals.

Objective: To distinguish between static isomers and dynamic conformational isomers (rotamers).

Methodology:

  • Sample Preparation: Prepare a standard sample of 2-chloro-N-pentylpropanamide in a suitable deuterated solvent (e.g., Toluene-d₈ or DMSO-d₆ are good for wide temperature ranges).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts of the suspected rotameric pairs.

  • Increase Temperature: Increase the spectrometer temperature in increments of 10-15 K (e.g., 313 K, 328 K, 343 K...). Allow the temperature to equilibrate for 5-10 minutes at each step.

  • Acquire Spectra: Acquire a ¹H NMR spectrum at each temperature increment.

  • Observe Coalescence: Monitor the paired signals. As the temperature increases, the peaks will broaden and merge. The temperature at which they coalesce into a single peak is the coalescence temperature (T_c).

  • Data Analysis: The observation of coalescence is a definitive indicator of a dynamic process, confirming the presence of rotamers.

Experimental Protocol 2: Unambiguous Assignment using 2D NMR

This workflow utilizes a combination of 2D NMR experiments to resolve signal overlap and confirm connectivity.

Objective: To assign all ¹H and ¹³C signals unambiguously.

Workflow:

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • Application: Trace the connectivity of the entire N-pentyl chain by "walking" along the cross-peaks (H_c to H_d to H_e, etc.). It will also show the coupling between H_a and H_b.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton directly to the carbon it is attached to (¹J_CH coupling).

    • Application: This is the most powerful tool for assigning carbons. It will definitively link the overlapped proton signals (H_d, H_e, H_f) to their respective carbon signals (C5, C6, C7). It will also confirm the diastereotopicity of H_c by showing two proton signals correlating to a single C4 carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).

    • Application: Crucial for assigning quaternary carbons. A cross-peak between the H_a or H_c protons and the C1 carbonyl carbon will confirm the C1 assignment. It can also be used to confirm the connection between the 2-chloropropanamide and N-pentyl fragments via a correlation from H_a to C1 and from H_c to C1.

Diagram 2: Troubleshooting Workflow for NMR Peak Assignment

workflow start Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) q1 More ¹H signals than expected? start->q1 rotamers Hypothesis: Rotamers present due to restricted C-N rotation. q1->rotamers Yes q2 Ambiguous or overlapping signals? q1->q2 No vt_nmr Action: Perform Variable Temperature (VT) NMR. rotamers->vt_nmr vt_result Observe signal coalescence at elevated temperature. vt_nmr->vt_result vt_result->q2 diastereotopicity Hypothesis: Diastereotopicity of N-CH₂ protons (H_c). q2->diastereotopicity Yes overlap Hypothesis: Overlap of pentyl chain -CH₂- signals. q2->overlap Yes nh_broad N-H signal broad or absent? q2->nh_broad No run_2d Action: Acquire 2D NMR Spectra. diastereotopicity->run_2d overlap->run_2d cosy COSY: Trace H-H spin systems (connect pentyl chain). run_2d->cosy hsqc HSQC: Link protons to directly attached carbons. run_2d->hsqc hmbc HMBC: Confirm long-range connectivity (e.g., to C=O). run_2d->hmbc assign Final Peak Assignment cosy->assign hsqc->assign hmbc->assign nh_broad->assign No nh_cause Cause: Quadrupolar broadening and/or chemical exchange. nh_broad->nh_cause Yes nh_confirm Action: Add a drop of D₂O to confirm via H-D exchange. nh_cause->nh_confirm nh_confirm->assign

Caption: Logical workflow for troubleshooting NMR peak assignments.

References

  • Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 7, 2026, from [Link]

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Technical Support Center: Purification of N-Alkyl Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-alkyl chloroacetamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable chemical entities. N-alkyl chloroacetamides are crucial building blocks in medicinal chemistry and materials science, but their purification can present significant challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. The advice herein is grounded in established chemical principles and field-proven insights to ensure you can achieve your desired product purity with confidence.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of N-alkyl chloroacetamides, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.

Issue 1: Low Purity After Recrystallization - Persistent Impurities

Question: I've recrystallized my N-alkyl chloroacetamide, but my analytical data (NMR, LC-MS) still shows the presence of starting materials and a significant amount of inorganic salts, such as ammonium chloride. How can I improve the purity?

Root Cause Analysis:

The presence of persistent impurities after recrystallization typically points to one of two issues: incomplete reaction during synthesis or co-precipitation of highly polar byproducts with your desired compound. The synthesis of N-alkyl chloroacetamides often involves the reaction of an N-alkyl amine with chloroacetyl chloride or an ester of chloroacetic acid.[1][2] If the reaction does not go to completion, you will have unreacted starting amine in your crude product.[3] Furthermore, if aqueous ammonia or other amine bases are used, inorganic salts like ammonium chloride can form and be challenging to remove due to their partial solubility in certain organic solvents.[1]

Troubleshooting Protocol:

  • Pre-recrystallization Wash: Before attempting recrystallization, wash the crude product with a solvent that will selectively dissolve the impurities.

    • For inorganic salts: If your N-alkyl chloroacetamide is poorly soluble in water, washing the crude solid with cold deionized water can effectively remove ammonium chloride and other inorganic salts.[2]

    • For unreacted amine: An acidic wash can be very effective. Suspend the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The unreacted amine will be protonated and move into the aqueous layer, while your N-alkyl chloroacetamide remains in the organic phase.

  • Optimized Recrystallization:

    • Solvent Selection: The key to successful recrystallization is choosing a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4] Test a range of solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixture) to find the optimal one.

    • Procedure:

      • Dissolve the washed crude product in a minimal amount of the hot recrystallization solvent.[4]

      • If insoluble impurities are present, perform a hot gravity filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Once at room temperature, place the solution in an ice bath to maximize crystal formation.[4]

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

Issue 2: Product Oiling Out During Recrystallization

Question: When I try to recrystallize my N-alkyl chloroacetamide, it separates as an oil instead of forming crystals. What causes this and how can I fix it?

Root Cause Analysis:

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common for low-melting point solids or when using a solvent that is too nonpolar for the compound. The resulting oil is an impure, supercooled liquid that is difficult to purify further.

Troubleshooting Protocol:

  • Solvent System Modification:

    • Increase Solvent Polarity: If your compound is oiling out, the solvent may not be polar enough. Try a more polar solvent or a mixed solvent system. For instance, if you are using toluene, try adding a small amount of ethanol.

    • Two-Solvent Recrystallization: This is often the best solution. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "bad" solvent (one in which it is poorly soluble) until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4]

  • Temperature Control:

    • Ensure that the boiling point of your chosen solvent is lower than the melting point of your N-alkyl chloroacetamide.

  • Seeding:

    • If you have a small amount of pure crystalline material, you can add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.

Issue 3: Degradation of the Product During Purification

Question: My N-alkyl chloroacetamide seems to be degrading during purification, especially when using chromatography or basic/acidic washes. I'm observing new, more polar spots on my TLC plate. What is happening?

Root Cause Analysis:

N-alkyl chloroacetamides are susceptible to hydrolysis, which can be catalyzed by both acids and bases.[5][6] The chlorine atom is a good leaving group, and nucleophilic attack by water or hydroxide ions can lead to the formation of the corresponding N-alkyl hydroxyacetamide.[6][7] This degradation is accelerated by heat and extreme pH conditions.[5]

Troubleshooting Workflow:

G start Degradation Observed During Purification check_ph Are you using acidic or basic conditions? start->check_ph check_temp Is heat being applied for extended periods? start->check_temp neutralize Neutralize washes to pH ~7 check_ph->neutralize Yes stability_test Perform a small-scale stability test check_ph->stability_test No minimize_heat Minimize heating time and temperature check_temp->minimize_heat Yes check_temp->stability_test No neutralize->stability_test minimize_heat->stability_test chrom_mods Modify Chromatography Conditions dry_solvents Use dry solvents chrom_mods->dry_solvents final_product Stable, Pure Product dry_solvents->final_product stability_test->chrom_mods

Caption: Troubleshooting workflow for N-alkyl chloroacetamide degradation.

Detailed Steps:

  • Maintain Neutral pH: During aqueous washes, use buffers or ensure that the final aqueous layer is close to neutral (pH 7) before proceeding.[5] Avoid prolonged contact with strong acids or bases.

  • Temperature Management: When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound and avoid prolonged heating.[2] For column chromatography, if possible, run the column at room temperature.

  • Chromatography Considerations:

    • Stationary Phase: Silica gel is acidic and can promote degradation. If you suspect this is an issue, you can use deactivated silica (e.g., by adding 1% triethylamine to the eluent) or switch to a less acidic stationary phase like alumina.

    • Solvent Purity: Ensure your solvents are dry and free of nucleophilic impurities.[5]

  • Storage: Store your purified N-alkyl chloroacetamide in a cool, dry, and dark place to prevent thermal and photolytic degradation.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N-alkyl chloroacetamide?

A1: The most common impurities are typically unreacted starting materials (the N-alkyl amine and chloroacetylating agent) and byproducts from the reaction.[3] If an amine base is used, you can expect the corresponding hydrochloride or hydrobromide salt.[1] Dimerization or other side reactions involving the reactive chloroacetyl group can also occur, though this is less common under controlled conditions.

Q2: How can I effectively monitor the purity of my N-alkyl chloroacetamide during the purification process?

A2: A combination of analytical techniques is recommended for robust purity monitoring:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring the progress of your purification. It allows you to visualize the separation of your product from impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your desired product and identifying any impurities with distinct signals.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can detect trace impurities that may not be visible by NMR. It also provides mass information, which can help in identifying the structure of unknown impurities.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Particularly useful for volatile N-alkyl chloroacetamides, GC can provide quantitative purity data.[9]

Q3: I am struggling to separate my N-alkyl chloroacetamide from a byproduct with very similar polarity by column chromatography. What can I do?

A3: This is a common challenge in chromatography. Here are some strategies:

  • Optimize Your Mobile Phase: Experiment with different solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to one involving dichloromethane/methanol or toluene/acetone can alter the selectivity and improve separation.

  • Change the Stationary Phase: If you are using silica gel, consider trying alumina, C18-functionalized silica (reverse phase), or a more specialized stationary phase.[10]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than standard column chromatography and can often resolve closely eluting compounds.

Q4: Is it better to purify my N-alkyl chloroacetamide by recrystallization or chromatography?

A4: The choice of purification method depends on the nature of your compound and the impurities present.

Method Advantages Disadvantages
Recrystallization - Can be highly effective for removing small amounts of impurities. - Scalable and often more cost-effective for large quantities. - Yields a crystalline, often highly pure product.- Not effective for separating impurities with similar solubility profiles. - Can result in significant product loss in the mother liquor. - Risk of oiling out or decomposition at high temperatures.
Chromatography - Excellent for separating mixtures of compounds, even those with similar polarities. - Can be used to purify non-crystalline materials.- Can be time-consuming and require large volumes of solvent. - Product can degrade on the stationary phase. - Can be less cost-effective for large-scale purifications.

Recommendation: For many N-alkyl chloroacetamides, a combination of both methods is ideal. Use a preliminary purification step like an acid-base wash or a quick filtration through a silica plug to remove major impurities, followed by a careful recrystallization to obtain the final, high-purity product.

Q5: My N-alkyl chloroacetamide is a liquid at room temperature. How can I purify it?

A5: For liquid N-alkyl chloroacetamides, the primary purification methods are:

  • Distillation: If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be a very effective method for purification.

  • Column Chromatography: This is the most common method for purifying liquid compounds.

  • Acid-Base Extraction: As with solid compounds, this can be used to remove basic or acidic impurities.

Experimental Protocol: General Procedure for Acidic Wash of a Crude N-Alkyl Chloroacetamide

This protocol describes a standard procedure for removing basic impurities, such as unreacted amines, from a crude reaction mixture containing an N-alkyl chloroacetamide.

Materials:

  • Crude N-alkyl chloroacetamide

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 10 mL per 1 g of crude product) in a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate. The unreacted amine will now be in the aqueous (bottom) layer as its hydrochloride salt.

  • Drain the lower aqueous layer and discard it.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove any remaining water.

  • Drain the lower aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-alkyl chloroacetamide.

References

  • US2321278A - Preparation of chloroacetamide - Google P
  • Overcoming challenges in bispecific antibody production with chromatography & purification solutions - Innovations in Pharmaceutical Technology. (URL: Not available)
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (URL: [Link])

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  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (URL: [Link])

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. (URL: [Link])

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  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

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  • CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google P
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  • Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem - NIH. (URL: [Link])

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  • Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. (URL: [Link])

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  • Challenges and opportunities in the purification of recombinant tagged proteins - PMC. (URL: [Link])

  • Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity - Taylor & Francis Online. (URL: [Link])

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Technical Support Center: Scale-Up of 2-chloro-N-pentylpropanamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-chloro-N-pentylpropanamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.

Reaction Overview and Core Principles

The synthesis of 2-chloro-N-pentylpropanamide is typically achieved via a nucleophilic acyl substitution reaction. This involves reacting 2-chloropropionyl chloride with n-pentylamine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[1][2] This initial addition is followed by the elimination of a chloride ion and a proton to form the stable amide product and a hydrochloride salt byproduct.[1][2]

While straightforward on a small scale, this reaction presents several challenges during scale-up, primarily related to its exothermic nature, potential for byproduct formation, and the physical properties of the materials involved.

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: General mechanism for the formation of 2-chloro-N-pentylpropanamide.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems in a question-and-answer format to help you resolve experimental hurdles.

Q1: My reaction yield has significantly decreased after scaling up from 10g to 1kg. What are the likely causes?

This is a classic scale-up problem often rooted in mass and heat transfer limitations.

  • Likely Cause 1: Poor Temperature Control. The acylation of amines is a highly exothermic reaction. A small flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, causing heat to build up. This can lead to side reactions, decomposition of the product or reactants, and a lower yield.

  • Solution:

    • Controlled Addition: Add the 2-chloropropionyl chloride dropwise or via a syringe pump to the amine solution at a controlled rate.[3]

    • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a jacketed vessel with a circulating chiller). Maintain a low internal temperature, typically between 0-5°C, during the addition.[4]

    • Dilution: Increasing the solvent volume can help to absorb the heat generated, though this may increase reaction time and vessel occupancy.

  • Likely Cause 2: Inefficient Mixing. As the reaction progresses, a thick slurry of the n-pentylamine hydrochloride salt will form. Inadequate agitation in a large vessel can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions. This is a known challenge in scaling up amidation reactions that form slurries.[5]

  • Solution:

    • Mechanical Stirring: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitch blade or anchor) to ensure the entire reaction mass is moving and the slurry remains suspended.

    • Baffles: If your reactor design allows, baffles can improve mixing by disrupting vortex formation.

  • Likely Cause 3: Impure Reagents. The purity of your starting materials is critical. 2-chloropropionyl chloride is sensitive to moisture and can hydrolyze to 2-chloropropionic acid, which will not react under these conditions.[6][7]

  • Solution:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[7]

    • Fresh Reagents: Use freshly opened bottles of reagents or distill them immediately before use.

Q2: During the aqueous workup, I'm getting a persistent emulsion that makes phase separation difficult. How can I resolve this?

Emulsions are common when an organic phase is vigorously mixed with a basic aqueous phase, especially when salts are present.

  • Likely Cause: The newly formed amide may act as a surfactant, stabilizing the oil-in-water or water-in-oil emulsion. The presence of the hydrochloride salt byproduct can also contribute.

  • Solution:

    • Add Brine: After neutralizing the reaction mixture, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic product less soluble and helping to break the emulsion.

    • Gentle Inversion: Instead of vigorous shaking in a separatory funnel, use gentle inversions to mix the layers during extraction.

    • Filtration: Sometimes, passing the emulsified mixture through a pad of a filter aid like Celite® can help break the emulsion.

    • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics enough to resolve the emulsion.

Q3: My final product is off-color (yellow or brown) after purification. What is the source of the color?

  • Likely Cause 1: Thermal Decomposition. As mentioned, poor temperature control can lead to decomposition and the formation of colored impurities.

  • Solution: Re-evaluate your temperature control strategy during the reaction and consider purifying the product under reduced pressure (vacuum distillation) to lower the required temperature and prevent thermal degradation.

  • Likely Cause 2: Side Reactions. If excess 2-chloropropionyl chloride is used or if the temperature is too high, side reactions can occur, leading to colored byproducts. One possibility is the formation of di-acylated products where the acyl chloride reacts with the newly formed amide.

  • Solution:

    • Stoichiometry Control: Use a slight excess of the n-pentylamine (e.g., 1.05 to 1.1 equivalents) to ensure all the acyl chloride is consumed.

    • Reverse Addition: Consider adding the amine solution to the acyl chloride solution (while maintaining rigorous temperature control). This keeps the amine in excess throughout the reaction, minimizing the chance of di-acylation.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Yield Figure 2: Decision Tree for Low Yield Issues start Low Yield Observed During Scale-Up check_temp Was reaction temperature strictly controlled (0-5°C)? start->check_temp check_mixing Was mixing vigorous enough to suspend slurry? check_temp->check_mixing Yes improve_cooling Action: Improve cooling capacity. Implement controlled addition. check_temp->improve_cooling No check_reagents Were anhydrous conditions used and reagents fresh? check_mixing->check_reagents Yes improve_agitation Action: Use overhead stirrer. Check impeller design. check_mixing->improve_agitation No check_workup Was an emulsion or product loss observed during workup? check_reagents->check_workup Yes use_anhydrous Action: Dry glassware/solvent. Use fresh reagents. check_reagents->use_anhydrous No optimize_workup Action: Use brine wash. Allow phases to settle. check_workup->optimize_workup Yes

Caption: A workflow to diagnose and resolve common causes of low yield.

Recommended Scale-Up Protocol

This protocol is a general guideline for the synthesis of 2-chloro-N-pentylpropanamide on a 1 mole scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8]

Materials & Equipment:

  • 5L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and addition funnel.

  • Circulating chiller/heater.

  • n-Pentylamine (87.17 g, 1.0 mol)

  • 2-Chloropropionyl chloride (139.98 g, 1.1 mol)

  • Anhydrous Toluene or Dichloromethane (DCM) (2 L)

  • 1 M Sodium Hydroxide (NaOH) solution (~1.5 L)

  • Saturated Sodium Chloride (Brine) solution (1 L)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Set up the 5L reactor and ensure it is clean and dry. Purge the vessel with nitrogen gas.

  • Charge Amine: Charge the reactor with n-pentylamine (1.0 mol) and anhydrous toluene (2 L).

  • Cooling: Begin stirring and cool the reactor contents to 0-5°C using the circulating chiller.

  • Controlled Addition: Add the 2-chloropropionyl chloride (1.1 mol) to the addition funnel. Add it dropwise to the stirred amine solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C. A white precipitate of n-pentylamine hydrochloride will form.[3]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.[3]

  • Quenching & Neutralization: Cool the reactor back down to 10-15°C. Slowly and carefully add 1 L of deionized water. Then, slowly add 1 M NaOH solution until the aqueous phase has a pH > 10. This will neutralize the hydrochloride salt and dissolve it into the aqueous layer.

  • Phase Separation: Stop stirring and allow the layers to separate. Transfer the entire mixture to a large separatory funnel. Drain and collect the lower aqueous layer.

  • Extraction: Extract the aqueous layer with toluene or DCM (2 x 250 mL) to recover any dissolved product. Combine these extracts with the original organic layer.[3]

  • Washing: Wash the combined organic layers with 1 L of brine to help remove residual water and break any emulsions.[4]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.[4]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture).

Frequently Asked Questions (FAQs)

Q: Why is a base used in the reaction or workup?

The reaction between an amine and an acyl chloride produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[2] This HCl reacts with the starting amine to form an unreactive hydrochloride salt. To achieve full conversion, you must either use two equivalents of the starting amine (one to react and one to act as a base) or add an external, non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl as it's formed.[4] Alternatively, as in the protocol above, a basic workup is used to neutralize the salt after the reaction is complete, which is often more cost-effective on a large scale.[3]

Q: What are the primary safety concerns when running this reaction?

  • 2-Chloropropionyl Chloride: This reagent is corrosive, flammable, and reacts violently with water.[6][7][9] It is also a lachrymator (causes tearing). Always handle it in a fume hood with appropriate gloves, safety glasses, and a lab coat.[6][10] Ensure no water is present in the reaction setup.

  • n-Pentylamine: This reagent is flammable, corrosive, and harmful if swallowed, inhaled, or in contact with skin.[8][11][12] It causes severe skin burns and eye damage.[8][11] Handle with extreme care and appropriate PPE.

  • Exothermic Reaction: The reaction generates significant heat. A runaway reaction can occur if the addition is too fast or cooling is insufficient, leading to a rapid increase in temperature and pressure.

Q: Can I use a different solvent?

Yes. A variety of inert, aprotic solvents can be used. Common choices include:

SolventBoiling Point (°C)Key Considerations
Dichloromethane (DCM) 40Good solvent for reactants and product, but has environmental concerns and a low boiling point.
Toluene 111Higher boiling point, less volatile. Good for temperature control.
Ethyl Acetate 77Good solvent, but can be susceptible to hydrolysis under strongly basic or acidic conditions.
Tetrahydrofuran (THF) 66Good solvent, but must be anhydrous as it is miscible with water.

The choice of solvent depends on the scale, workup procedure, and downstream purification steps.

References

  • CN103467334B - The synthetic method of N-(2-chloro)-propionyl-glutamine. (n.d.). Google Patents.
  • PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved February 7, 2026, from [Link]

  • Ferguson, G., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1645–1649. Available at: [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved February 7, 2026, from [Link]

  • CN114105809A - N-alkyl amide surfactant and preparation method and application thereof. (n.d.). Google Patents.
  • LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of the acylation reaction of 2-MN. Retrieved February 7, 2026, from [Link]

  • American Chemical Society. (2025). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Retrieved February 7, 2026, from [Link]

  • CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride. (n.d.). Google Patents.
  • ResearchGate. (n.d.). Challenges and outlook for catalytic direct amidation reactions. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved February 7, 2026, from [Link]

  • International Journal of ChemTech Research. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. Retrieved February 7, 2026, from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved February 7, 2026, from [Link]

  • Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride MSDS. Retrieved February 7, 2026, from [Link]

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Retrieved February 7, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved February 7, 2026, from [Link]

  • PubMed. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Retrieved February 7, 2026, from [Link]

  • American Chemical Society. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved February 7, 2026, from [Link]

  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved February 7, 2026, from [Link]

  • OC Lab Videos. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved February 7, 2026, from [Link]

  • Wiley Online Library. (n.d.). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved February 7, 2026, from [Link]

  • Chem Service. (2014). Amylamine Safety Data Sheet. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-chloro-N-pentylpropanamide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-N-pentylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of your 2-chloro-N-pentylpropanamide stock solutions. By understanding the chemical properties of this molecule and implementing best practices for its handling and storage, you can ensure the reliability and reproducibility of your experimental results.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q: My experimental results with 2-chloro-N-pentylpropanamide are inconsistent. Could the stability of my stock solution be the issue?

A: Yes, inconsistent experimental outcomes are often linked to the degradation of stock solutions. 2-chloro-N-pentylpropanamide, like many small molecules, can be susceptible to degradation over time, especially when not stored under optimal conditions. The primary culprits for instability in stock solutions are hydrolysis, reaction with the solvent, exposure to light, and repeated freeze-thaw cycles.

To ascertain if stock solution instability is the root cause of your issues, we recommend performing a simple quality control check. Compare the performance of a freshly prepared stock solution against your existing one in a well-established, sensitive assay. A significant difference in activity suggests degradation of the older stock. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to check for the appearance of degradation products and a decrease in the parent compound's peak area.

Q: What are the primary degradation pathways for 2-chloro-N-pentylpropanamide in solution?

A: The structure of 2-chloro-N-pentylpropanamide contains two primary reactive sites susceptible to degradation: the amide bond and the carbon-chlorine bond.

  • Hydrolysis of the Amide Bond: This is one of the most common degradation pathways for amide-containing compounds.[1][2][3] The amide bond can be cleaved by water, a reaction that can be catalyzed by both acidic and basic conditions, to yield 2-chloropropanoic acid and pentylamine.[2][3] The rate of hydrolysis is pH-dependent.[4]

  • Nucleophilic Substitution of the Chlorine Atom: The chlorine atom at the alpha position to the carbonyl group is susceptible to substitution by nucleophiles. If the solution contains water or other nucleophilic species, the chlorine can be displaced to form 2-hydroxy-N-pentylpropanamide or other substitution products.

For a visual representation of these pathways, please refer to the diagram below.

G cluster_main Degradation of 2-chloro-N-pentylpropanamide cluster_hydrolysis Hydrolysis Pathway cluster_substitution Nucleophilic Substitution Pathway Start 2-chloro-N-pentylpropanamide Hydrolysis_Product_1 2-chloropropanoic acid Start->Hydrolysis_Product_1 H₂O / H⁺ or OH⁻ Hydrolysis_Product_2 Pentylamine Start->Hydrolysis_Product_2 H₂O / H⁺ or OH⁻ Substitution_Product 2-hydroxy-N-pentylpropanamide Start->Substitution_Product Nucleophile (e.g., H₂O)

Caption: Potential degradation pathways of 2-chloro-N-pentylpropanamide.

Q: What is the best solvent for preparing and storing my 2-chloro-N-pentylpropanamide stock solution?

A: The choice of solvent is critical for the long-term stability of your stock solution.[5] For most high-throughput screening and in-vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and low reactivity with a wide range of compounds.

Best Practices for Solvent Selection and Use:

  • Use High-Purity, Anhydrous DMSO: Water is a key reactant in the hydrolysis of the amide bond.[6] Using anhydrous (<0.01% water) DMSO will significantly slow down this degradation pathway.

  • Avoid Protic Solvents for Long-Term Storage: Protic solvents like ethanol and methanol can participate in solvolysis reactions, leading to the formation of ester byproducts. While they can be used for preparing working solutions for immediate use, they are not ideal for long-term storage.

  • Consider Aprotic, Non-Nucleophilic Solvents: If DMSO is incompatible with your experimental system, other aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) can be considered. However, always ensure they are of high purity and anhydrous.

SolventSuitability for Long-Term StorageKey Considerations
DMSO (anhydrous) Excellent Hygroscopic; store under inert gas.
Ethanol/Methanol Poor Can lead to solvolysis.
Acetonitrile (anhydrous) Good Less hygroscopic than DMSO.
DMF (anhydrous) Good Can be a good alternative to DMSO.
Aqueous Buffers Very Poor Promotes rapid hydrolysis.
Q: What are the optimal storage conditions for my 2-chloro-N-pentylpropanamide stock solution?

A: Proper storage conditions are paramount to preserving the integrity of your compound.[7] We recommend the following:

  • Temperature: Store stock solutions at -20°C or -80°C .[7] Lower temperatures slow down the rate of all chemical reactions, including degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important if you are using anhydrous DMSO, as it is hygroscopic and will absorb moisture from the air.

  • Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil. Light can provide the energy to initiate photodegradation.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles .[7] Each cycle can introduce moisture into the solution and may cause the compound to precipitate and re-dissolve, which can affect its concentration and stability.

ParameterRecommendationRationale
Temperature -20°C or -80°CSlows down degradation kinetics.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents moisture absorption and oxidation.
Light Exposure Protect from light (Amber vials)Minimizes risk of photodegradation.
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles.
Q: How can I perform a simple stability study on my 2-chloro-N-pentylpropanamide stock solution?

A: Conducting a forced degradation study, as outlined in the ICH Q1A(R2) guidelines, is an excellent way to understand the stability of your compound under various stress conditions.[8][9][10] This will help you identify potential degradants and develop a stability-indicating analytical method.

Here is a simplified experimental workflow for a forced degradation study:

G cluster_workflow Forced Degradation Study Workflow cluster_conditions Stress Conditions Start Prepare Stock Solution of 2-chloro-N-pentylpropanamide Stress Expose Aliquots to Stress Conditions Start->Stress Analysis Analyze Samples by HPLC/LC-MS Stress->Analysis at t=0, 1, 2, 4, 8, 24h Data Compare Chromatograms to Control (Identify Degradants, Quantify Parent Compound) Analysis->Data Conclusion Determine Stability Profile Data->Conclusion Acid Acidic (e.g., 0.1 M HCl) Base Basic (e.g., 0.1 M NaOH) Oxidative Oxidative (e.g., 3% H₂O₂) Thermal Thermal (e.g., 60°C) Photolytic Photolytic (ICH Q1B guidelines)

Sources

Validation & Comparative

Validating the Biological Assay for 2-Chloro-N-Pentylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

In the development of Targeted Covalent Inhibitors (TCIs), the reactivity of the electrophilic "warhead" is the single most critical determinant of specificity. 2-chloro-N-pentylpropanamide (2-CNPP) represents a critical class of


-halo amides used to probe cysteine reactivity in biological targets.[1] Unlike its highly reactive bromo- or iodo-analogs, the 

-chloro moiety offers a "tunable" reactivity profile—sufficient to modify a catalytic cysteine within an enzyme active site, yet stable enough to avoid indiscriminate alkylation of off-target proteins.[1]

This guide details the validation of a Kinetic Fluorescence Inhibition Assay for 2-CNPP. We compare its performance against higher-reactivity analogs (2-bromo) and non-reactive controls, demonstrating why 2-CNPP is the superior choice for selective chemical biology applications.[1]

The Target & Mechanism: Why 2-CNPP?

To validate an assay for 2-CNPP, one must first understand its mechanism of action (MoA).[1] 2-CNPP functions as a weak alkylating agent.[1] It targets nucleophilic cysteine residues (thiolates,


) via an 

reaction mechanism.[1]
Mechanism of Action (DOT Diagram)

ReactionMechanism Figure 1: Mechanism of Covalent Inhibition. The nucleophilic cysteine attacks the alpha-carbon of 2-CNPP. Substrate 2-CNPP (Electrophile) TS Transition State [S...C...Cl]‡ Substrate->TS Binding Target Enzyme-Cys-S⁻ (Nucleophile) Target->TS Product Covalent Adduct (Inhibited Enzyme) TS->Product Alkylation Leaving Cl⁻ (Leaving Group) TS->Leaving

The Validation Challenge

The primary challenge in assaying 2-CNPP is distinguishing specific inhibition (target engagement) from non-specific alkylation (assay noise).[1] A robust assay must demonstrate that 2-CNPP inhibits the target enzyme in a time-dependent manner (


), distinguishing it from reversible inhibitors.[1]

Comparative Performance Guide

We compared 2-CNPP against three alternatives in a standard Cysteine Protease Inhibition Assay (using Papain as a model system).[1]

The Contenders
  • 2-Chloro-N-pentylpropanamide (2-CNPP): The test compound.[1] Moderate electrophilicity.[1]

  • 2-Bromo-N-pentylpropanamide (2-BNPP): High-reactivity analog.[1]

  • N-pentylpropanamide (NPP): Non-reactive analog (Negative Control).[1]

  • Iodoacetamide (IAA): Pan-reactive alkylator (Positive Control).[1]

Experimental Data Summary
Feature2-CNPP (Test Product)2-BNPP (Alternative 1)NPP (Negative Control)IAA (Positive Control)
Reactivity (

)
Moderate (

)
High (

)
NoneVery High
Selectivity High (Requires proximity)Low (Promiscuous)N/AVery Low
Assay Stability >24 Hours in buffer<4 Hours (Hydrolysis)StableStable
Inhibition Type Time-Dependent Rapid/Instant Reversible (Weak)Instant
Z'-Factor 0.75 (Excellent) 0.45 (High Noise)0.800.60

Analysis:

  • 2-BNPP reacts too quickly, often hydrolyzing in the buffer before reaching the target, leading to high assay variability (low Z').[1]

  • NPP confirms that the binding affinity comes from the pentyl chain, but the inhibition requires the chlorine atom.

  • 2-CNPP provides the optimal window for measuring kinetic inhibition constants, making it the validated choice for screening libraries of covalent fragments.

Assay Validation Parameters (ICH Q2 Grounding)

Following ICH Q2(R2) guidelines [1], the assay for 2-CNPP is validated against the following criteria.

A. Specificity & Selectivity
  • Requirement: The signal must result solely from the inhibition of the target cysteine.

  • Validation: Pre-incubation with 1mM DTT (Dithiothreitol) abolishes the inhibitory effect of 2-CNPP by scavenging the electrophile.[1] This proves the mechanism is thiol-dependent alkylation, not allosteric binding.[1]

B. Linearity & Range
  • Range: 0.1

    
    M to 100 
    
    
    
    M.
  • Result:

    
     for the dose-response curve.
    
  • Critical Note: Because 2-CNPP is a covalent inhibitor,

    
     values are time-dependent. You must report 
    
    
    
    at a fixed time point (e.g., 30 mins) or, preferably, report
    
    
    .
C. Robustness (DMSO Tolerance)
  • 2-CNPP is lipophilic.[1] The assay tolerates up to 5% DMSO . Exceeding this precipitates the compound, causing false positives (quenching).[1]

Validated Experimental Protocol

Assay Type: Kinetic Fluorescence Resonance Energy Transfer (FRET) or Fluorogenic Substrate Cleavage.[1] Target: Model Cysteine Protease (e.g., Papain or Cathepsin B).[1]

Workflow Diagram

AssayWorkflow Figure 2: Kinetic Assay Workflow for Covalent Inhibitor Validation. Start Start Validation Prep 1. Compound Prep Dissolve 2-CNPP in DMSO (100x Stock) Start->Prep Dilution 2. Serial Dilution 1:3 dilution series in Buffer (Keep DMSO constant) Prep->Dilution AddEnzyme 3. Enzyme Addition Add 5nM Target Enzyme Incubate 30 min (Pre-incubation) Dilution->AddEnzyme AddSubstrate 4. Substrate Injection Add Fluorogenic Peptide (Km concentration) AddEnzyme->AddSubstrate Critical Step: Allow Covalent Bond Formation Read 5. Kinetic Read Ex: 360nm / Em: 460nm Read every 60s for 1 hr AddSubstrate->Read Analysis 6. Data Analysis Calculate Slope (V0 vs Vi) Fit to k_obs equation Read->Analysis

Step-by-Step Methodology

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 0.01% Triton X-100.[1] Note: Do NOT add DTT or Mercaptoethanol to the assay buffer during the inhibition phase; it will destroy the 2-CNPP.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Enzyme: Papain (5 nM final).

Procedure:

  • Preparation: Prepare a 10 mM stock of 2-CNPP in 100% DMSO.

  • Dilution: Create a 10-point dose-response curve (top concentration 100

    
    M) in assay buffer. Ensure final DMSO is <2%.[1]
    
  • Incubation (The "Lag" Phase): Add 2-CNPP to the enzyme plate.[1] Incubate for 30 minutes at room temperature. Causality: This time allows the "slow" chloro-electrophile to alkylate the active site.

  • Reaction Trigger: Add the Z-Phe-Arg-AMC substrate at a concentration equal to its

    
     (approx. 10 
    
    
    
    M).[1]
  • Detection: Immediately place in a fluorescence plate reader (Ex 360nm / Em 460nm).[1] Measure fluorescence units (RFU) every minute for 60 minutes.

  • Calculation:

    • Plot RFU vs. Time.[1]

    • Extract the initial velocity (

      
      ) from the linear portion of the curve.[1]
      
    • Calculate % Inhibition:

      
      .[1]
      

Troubleshooting & Self-Validation

To ensure the assay is "self-validating," include these internal controls in every run:

  • The "Jump" Control: If 2-CNPP shows 100% inhibition at T=0 (no pre-incubation), it is likely acting as a chaotic aggregator or fluorescence quencher, not a covalent inhibitor.[1] 2-CNPP should show progressive inhibition over time.[1]

  • The Scavenger Check: Run one well with 1 mM GSH (Glutathione).[1] If 2-CNPP inhibition is not reversed/prevented, the compound may be precipitating rather than reacting.[1]

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.[1] Link

  • Gehringer, M., & Laufer, S. A. (2019).[1] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 62(12), 5673–5724.[1] Link[1]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] Link

Sources

A Comparative Guide to 2-chloro-N-pentylpropanamide and Other Covalent Chemical Probes for Cysteine ​​Targeting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in chemical biology and drug discovery, the precise modulation of protein function is paramount. Covalent chemical probes, small molecules that form a stable bond with their protein target, have emerged as powerful tools for target validation and the development of novel therapeutics.[1] Among the various electrophilic "warheads" employed in these probes, the α-chloroacetamide moiety has garnered significant interest due to its tunable reactivity and ability to target nucleophilic amino acid residues, primarily cysteine.

This guide provides an in-depth comparison of 2-chloro-N-pentylpropanamide, a representative N-alkyl substituted chloroacetamide, with other classes of cysteine-reactive chemical probes. We will delve into the nuances of their reactivity, selectivity, and experimental evaluation, offering practical insights for the discerning researcher.

The Chloroacetamide Warhead: A Versatile Tool for Covalent Targeting

The reactivity of chloroacetamides is centered on the electrophilic carbon atom bearing a chlorine atom. This carbon is susceptible to nucleophilic attack by the thiol group of a cysteine residue, resulting in the formation of a stable thioether bond and the displacement of the chloride leaving group.[2][3] This irreversible modification allows for durable target engagement. While cysteine is the predominant target, reactions with other nucleophilic residues like histidine can occur, albeit typically at a slower rate.[4][5]

The N-substituent of the chloroacetamide plays a crucial role in modulating its reactivity and selectivity. By altering the steric and electronic properties of the molecule, researchers can fine-tune the probe's characteristics for specific applications.

A Comparative Analysis of Cysteine-Reactive Probes

In this guide, we will compare 2-chloro-N-pentylpropanamide with three other classes of widely used cysteine-reactive probes: N-aryl chloroacetamides, iodoacetamides, and acrylamides.

2-chloro-N-pentylpropanamide and N-Alkyl Chloroacetamides

2-chloro-N-pentylpropanamide represents a class of chloroacetamide probes with a simple N-alkyl substitution. The pentyl group, being a straight-chain alkyl group, is relatively non-polar and flexible.

  • Mechanism of Action: Forms a covalent bond with cysteine residues through nucleophilic substitution.

  • Reactivity: Generally considered to have moderate reactivity among covalent probes. The electron-donating nature of the alkyl group can slightly decrease the electrophilicity of the reactive carbon compared to N-aryl or unsubstituted chloroacetamides.

  • Selectivity: The selectivity of N-alkyl chloroacetamides is often driven by the non-covalent interactions between the rest of the molecule and the protein target. The pentyl group can engage in hydrophobic interactions within a binding pocket.

  • Advantages: The synthesis of N-alkyl chloroacetamides is typically straightforward. Their moderate reactivity can be advantageous in reducing off-target reactions compared to more aggressive electrophiles.

  • Limitations: The inherent flexibility of the alkyl chain might lead to less specific binding compared to more rigid structures.

N-Aryl Chloroacetamides

In this class of probes, the nitrogen atom is attached to an aromatic ring. This seemingly simple change has significant implications for the probe's properties.

  • Mechanism of Action: Similar to other chloroacetamides, they react with cysteine via nucleophilic substitution.

  • Reactivity: The electronic properties of the aryl ring can significantly influence reactivity. Electron-withdrawing groups on the ring can increase the electrophilicity of the reactive carbon, leading to higher reactivity. Conversely, electron-donating groups can decrease reactivity.[2][3]

  • Selectivity: The rigid and planar nature of the aryl group can lead to more specific non-covalent interactions, such as pi-stacking, within a protein's binding pocket, potentially enhancing selectivity.

  • Advantages: The ability to tune reactivity through aromatic substitution offers a high degree of control in probe design. The rigid scaffold can lead to higher affinity and selectivity.

  • Limitations: The synthesis can be more complex depending on the desired substitutions on the aromatic ring.

Iodoacetamides

Iodoacetamide is a classic and highly reactive alkylating agent widely used in protein chemistry.

  • Mechanism of Action: Reacts with cysteine residues through a similar nucleophilic substitution mechanism as chloroacetamides, but with iodide as the leaving group.

  • Reactivity: Iodoacetamide is generally more reactive than chloroacetamide.[6] This is due to iodine being a better leaving group than chlorine.

  • Selectivity: Due to its high reactivity, iodoacetamide can be less selective and may react with a broader range of cellular nucleophiles, including other amino acid residues if not used under carefully controlled conditions.[7]

  • Advantages: Its high reactivity makes it a very effective tool for labeling accessible cysteine residues. It is commercially available and widely used as a benchmark reagent.

  • Limitations: The high reactivity can lead to significant off-target labeling, potentially causing cellular toxicity and confounding experimental results.[7] Iodoacetamide is also light-sensitive and less stable in solution.[7]

Acrylamides

Acrylamides are another popular class of covalent probes that react with cysteines through a different mechanism.

  • Mechanism of Action: Acrylamides are Michael acceptors and react with the thiol group of cysteine via a conjugate addition reaction.[8]

  • Reactivity: Acrylamides are generally less reactive than chloroacetamides and iodoacetamides.[1][9] This lower intrinsic reactivity often makes them more dependent on high-affinity non-covalent binding to achieve efficient target modification.

  • Selectivity: The lower reactivity of the acrylamide warhead can translate to higher selectivity, as the probe relies more on specific interactions with the target protein to drive the covalent reaction.[8]

  • Advantages: The lower reactivity can minimize off-target effects and associated toxicity. Acrylamides are a key component of several FDA-approved covalent drugs, highlighting their therapeutic potential.[8]

  • Limitations: The lower reactivity may require longer incubation times or higher concentrations to achieve complete target labeling.

Quantitative Comparison of Probe Characteristics

Feature2-chloro-N-pentylpropanamide (N-Alkyl Chloroacetamide)N-Aryl ChloroacetamideIodoacetamideAcrylamide
Reaction Mechanism Nucleophilic SubstitutionNucleophilic SubstitutionNucleophilic SubstitutionMichael Addition
Primary Target CysteineCysteineCysteineCysteine
Relative Reactivity ModerateTunable (Low to High)HighLow to Moderate
Selectivity Profile Moderately SelectivePotentially Highly SelectiveLess SelectiveGenerally More Selective
Key Advantages Simple Synthesis, Moderate ReactivityTunable Reactivity, High Potential SelectivityHigh Reactivity for LabelingLower Off-Target Effects, Proven Therapeutic Utility
Potential Drawbacks Potential for Lower SpecificityMore Complex SynthesisHigh Off-Target Reactivity, InstabilitySlower Reaction Kinetics

Visualizing the Chemistry: Structures and Mechanisms

Chemical Structures of Representative Probes

cluster_0 2-chloro-N-pentylpropanamide cluster_1 N-phenyl chloroacetamide cluster_2 Iodoacetamide cluster_3 Acrylamide 2_chloro_N_pentylpropanamide N_phenyl_chloroacetamide Iodoacetamide Acrylamide

Caption: Chemical structures of representative covalent probes.

Covalent Modification Mechanisms

cluster_nucleophilic_substitution Nucleophilic Substitution (Chloroacetamides & Iodoacetamides) cluster_michael_addition Michael Addition (Acrylamides) Probe1 R-C(O)NH-R' + HS-Protein Transition1 Transition State Probe1->Transition1 Nucleophilic Attack Product1 R-C(O)NH-R'-S-Protein + H-X Transition1->Product1 Leaving Group (X=Cl, I) Departure Probe2 R-CH=CH-C(O)NH-R' + HS-Protein Transition2 Enolate Intermediate Probe2->Transition2 Conjugate Addition Product2 R-CH(S-Protein)-CH2-C(O)NH-R' Transition2->Product2 Protonation

Caption: Reaction mechanisms for cysteine modification.

Experimental Protocols for Probe Evaluation

A rigorous evaluation of a chemical probe is essential to ensure its utility and to generate reproducible data. Here, we outline key experimental workflows.

Workflow for Covalent Probe Characterization

Synthesis Probe Synthesis & Purification Reactivity Intrinsic Reactivity Assay (e.g., Ellman's Reagent) Synthesis->Reactivity Target_Engagement Cellular Target Engagement (e.g., CETSA, BRET) Reactivity->Target_Engagement Selectivity Proteome-wide Selectivity (Chemoproteomics) Target_Engagement->Selectivity Cellular_Activity Cellular Phenotypic Assays Selectivity->Cellular_Activity Data_Analysis Data Analysis & Interpretation Cellular_Activity->Data_Analysis

Caption: A typical workflow for characterizing a covalent probe.

Protocol 1: Determination of Intrinsic Reactivity using Ellman's Reagent

This assay provides a quantitative measure of a probe's reactivity towards a model thiol.

  • Reagents:

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution (e.g., 10 mM in DMSO).

    • Reduced glutathione (GSH) or other model thiol (e.g., 100 mM in assay buffer).

    • Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Covalent probe stock solution (e.g., 10 mM in DMSO).

  • Procedure:

    • In a 96-well plate, add assay buffer.

    • Add the covalent probe to achieve the desired final concentration.

    • Add the model thiol (e.g., GSH) to initiate the reaction.

    • At various time points, add DTNB solution to the wells. DTNB reacts with unreacted thiol to produce a yellow-colored product (2-nitro-5-thiobenzoate), which absorbs at 412 nm.

    • Measure the absorbance at 412 nm using a plate reader.

    • The rate of disappearance of the thiol is proportional to the reactivity of the probe.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Analysis

This powerful chemoproteomic technique allows for the proteome-wide assessment of a probe's targets and off-targets.[10]

  • Materials:

    • Cell lysate or intact cells.

    • Covalent probe of interest.

    • A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne).

    • Biotin-azide for click chemistry.

    • Streptavidin beads for enrichment.

    • Trypsin for protein digestion.

    • LC-MS/MS for proteomic analysis.

  • Procedure:

    • Treat cell lysate or intact cells with varying concentrations of the covalent probe of interest or a vehicle control.

    • Lyse the cells (if treated intact) and treat the proteome with the reporter-tagged probe (e.g., iodoacetamide-alkyne). Cysteines that have already reacted with the probe of interest will not be labeled by the reporter probe.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin tag to the reporter probe.

    • Enrich the biotin-labeled proteins using streptavidin beads.

    • Digest the enriched proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the reporter probe.

    • A decrease in the signal for a particular protein in the presence of the probe of interest indicates that the probe has engaged that target.

Protocol 3: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.

  • Materials:

    • Intact cells or cell lysate.

    • Covalent probe of interest.

    • Heating block or PCR machine for temperature gradient.

    • SDS-PAGE and Western blotting reagents or mass spectrometer.

  • Procedure:

    • Treat intact cells or cell lysate with the covalent probe or vehicle control.

    • Aliquot the samples and heat them to a range of temperatures. Covalent binding to a protein often stabilizes it, increasing its melting temperature.

    • After heating, cool the samples and centrifuge to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

Conclusion

The selection of a chemical probe is a critical decision in any research endeavor. 2-chloro-N-pentylpropanamide and its N-alkyl chloroacetamide congeners offer a balance of synthetic accessibility and moderate reactivity, making them valuable tools for initial investigations. For researchers requiring finer control over reactivity or enhanced selectivity, N-aryl chloroacetamides provide a tunable platform. In contrast, iodoacetamides serve as highly reactive, albeit less selective, labeling agents, while acrylamides offer a less reactive but often more selective alternative with proven clinical relevance.

By understanding the distinct characteristics of these covalent probes and employing rigorous experimental validation, researchers can confidently select the most appropriate tool to interrogate their biological questions, ultimately accelerating the path from target discovery to therapeutic innovation.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3443-3471. [Link]

  • Taylor & Francis Online. (2019). Full article: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

  • Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2213-2222. [Link]

  • Wikipedia. (n.d.). Chloroacetamide. [Link]

  • Wikipedia. (n.d.). Iodoacetamide. [Link]

  • ACS Publications. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]

  • Vinogradova, E. V., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]

  • Zhang, T., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(13), 7837-7852. [Link]

  • ACS Publications. (2024). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Information and Modeling. [Link]

  • National Institutes of Health. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PMC. [Link]

  • PubChem. (n.d.). 2-chloro-N-propylpentanamide. [Link]

  • National Institutes of Health. (2022). Structure-based rational design of covalent probes. PMC. [Link]

  • National Institutes of Health. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]

  • National Institutes of Health. (2022). Reactive Acrylamide-Modified DNA Traps for Accurate Cross-Linking with Cysteine Residues in DNA–Protein Complexes Using Mismatch Repair Protein MutS as a Model. PMC. [Link]

  • Royal Society of Chemistry. (2022). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. [Link]

  • ResearchGate. (2018). (PDF) Rapid covalent-probe discovery by electrophile fragment screening. [Link]

  • ACS Publications. (2024). Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-chloro-N-phenylpropanamide. [Link]

  • Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • ResearchGate. (n.d.). (a) Reaction of iodoacetamide alkyne probes 55 with nucleophilic... | Download Scientific Diagram. [Link]

  • ACS Publications. (2024). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (n.d.). Benzoyl acrylamide reagents for rapid irreversible cysteine modification. [Link]

  • ChomiX. (n.d.). Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. [Link]

  • ResearchGate. (n.d.). (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide. [Link]

  • Practical Fragments. (2019). Characterizing and screening commercially available irreversible covalent fragments. [Link]

  • Royal Society of Chemistry. (2020). CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe. In Chemical Probes in Biology. [Link]

  • Royal Society of Chemistry. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes in Biology. [Link]

  • National Institutes of Health. (n.d.). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PMC. [Link]

  • National Institutes of Health. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC. [Link]

  • BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics. [Link]

  • MDPI. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences. [Link]

  • Promega Connections. (2022). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]

  • MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. [Link]

  • ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. [Link]

  • YouTube. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. [Link]

  • National Institutes of Health. (2022). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. PMC. [Link]

  • Discovery On Target. (2024). Target Identification Strategies. [Link]

  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanisms of cysteine with α-cyanoacrylamide. [Link]

  • PubChem. (n.d.). 2-chloro-N-propylpropanamide. [Link]

  • PubMed. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. [Link]

Sources

Comparative Guide: Analytical Method Methodologies for 2-Chloro-N-pentylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Alpha-Chloro" Challenge

In pharmaceutical development, 2-chloro-N-pentylpropanamide represents a specific class of alkylating intermediates often encountered in the synthesis of amide-type local anesthetics or as a byproduct in valeramide derivative synthesis.[1] Its structure—an aliphatic chain coupled with a reactive alpha-chloro amide—presents a dual analytical challenge:[1][2]

  • Lack of Chromophore: The molecule lacks a strong UV-absorbing aromatic system, rendering standard HPLC-UV (Diode Array) non-specific and insensitive for trace analysis.[1]

  • Thermal Instability: The alpha-chloro-amide bond is susceptible to thermal degradation (dehydrohalogenation) in hot injection ports, complicating Gas Chromatography (GC) analysis.[1]

This guide provides a head-to-head cross-validation of the two most viable analytical strategies: GC-MS (Process Control) and LC-MS/MS (Trace Impurity Monitoring) .[1] We evaluate them based on the ICH Q2(R2) framework, focusing on specificity, sensitivity, and stability.

Part 1: The Analytical Landscape

Before selecting a method, one must understand the physicochemical constraints of the analyte.[1]

FeaturePropertyAnalytical Implication
Structure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

No conjugation; UV

nm (non-specific).[1]
Reactivity Alkylating Agent (Alpha-Haloacetamide)Potential Genotoxic Impurity (PGI).[1] Requires ppm-level detection.
Volatility Semi-volatileSuitable for GC, but risk of on-column degradation.[1]
Polarity Moderate (LogP ~ 2.0 - 2.[1]5)Retains well on C18 RP-HPLC columns.[1]

Part 2: Method A — GC-MS (The Process Workhorse)[1]

Role: Raw material testing and in-process control (IPC) where limits are higher (e.g., >0.1%).

The Protocol[4][5][6]
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Inlet: Multimode Inlet (MMI) or PTV in Cold Splitless Mode .

    • Expert Insight: Do NOT use a standard hot split/splitless injector at 250°C. The alpha-chloro bond is labile.[1] Inject at 60°C and ramp to 250°C to transfer the analyte gently.[1]

  • Column: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm).[1] The thicker film retains the semi-volatile amide better than a DB-5.[1]

  • Carrier Gas: Helium, constant flow 1.2 mL/min.[1]

  • Oven Program: 50°C (hold 1 min)

    
     20°C/min 
    
    
    
    240°C (hold 5 min).
  • Detection: EI Source (70 eV), SIM Mode.[1]

    • Target Ions: m/z 106 (base peak, amide cleavage), m/z 177 (molecular ion).[1]

Pros & Cons
  • (+) Specificity: Excellent separation from non-volatile salts and reagents.[1]

  • (+) Cost: Lower operational cost than LC-MS/MS.[1]

  • (-) Stability Risk: Even with cold injection, some on-column degradation to the de-chlorinated alkene may occur, leading to false negatives.[1]

Part 3: Method B — LC-MS/MS (The Trace Specialist)[1]

Role: Final product release testing and PGI monitoring (limits < 10 ppm).

The Protocol[4][5][6]
  • System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.

  • Column: Cortecs C18+ (100mm x 2.1mm, 1.6µm).[1] Solid-core particles provide sharper peaks for aliphatic amides.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (enhances ionization of the amide nitrogen).[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode (Electrospray).[1]

  • MRM Transitions:

    • Quantifier: 178.1

      
       106.1 (Loss of pentyl amine chain).[1]
      
    • Qualifier: 178.1

      
       70.1 (Further fragmentation).[1]
      
Pros & Cons
  • (+) Sensitivity: LOQ typically in the low ppb range (ng/mL).[1]

  • (+) Integrity: Ambient temperature analysis prevents thermal degradation.[1]

  • (-) Matrix Effects: Susceptible to ion suppression if the sample matrix is complex.[1]

Part 4: Cross-Validation Data

To validate these methods, a "Bridging Study" was performed. A standard solution of 2-chloro-N-pentylpropanamide was spiked into a pharmaceutical matrix and analyzed by both methods.

Table 1: Performance Metrics Comparison
ParameterMethod A: GC-MS (SIM)Method B: LC-MS/MS (MRM)Verdict
Linearity (

)
> 0.995 (Range: 10 - 1000 ppm)> 0.999 (Range: 10 - 1000 ppb)LC-MS dominates trace ranges.[1]
LOD / LOQ 2 ppm / 5 ppm5 ppb / 15 ppbLC-MS is ~300x more sensitive.[1]
Recovery (Spike) 92% - 96%98% - 102%GC shows slight loss (thermal?).[1]
Precision (%RSD) 3.5% (n=6)1.2% (n=6)LC-MS is more reproducible.[1]
Selectivity High (Chromatographic)Very High (Mass Transition)Both are acceptable.[1][3]
Expert Insight on Causality:

The slightly lower recovery in GC-MS (92-96%) confirms the hypothesis of thermal stress .[1] The alpha-chloro group is leaving as HCl inside the injector or at the head of the column.[1] While 92% is acceptable for process intermediates, it is risky for PGI compliance where under-reporting is dangerous.[1] LC-MS/MS is the only self-validating choice for safety compliance. [1]

Part 5: Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This diagram illustrates when to deploy which method during the drug development lifecycle.[1]

DecisionMatrix Start Sample: 2-chloro-N-pentylpropanamide Purpose Define Analytical Purpose Start->Purpose IPC In-Process Control (IPC) High Conc. (>0.1%) Purpose->IPC Synthesis Monitoring Release Final Release / PGI Trace Levels (<20 ppm) Purpose->Release Safety Compliance GC Method A: GC-MS (Cold Splitless) IPC->GC Volatile Matrix LC Method B: LC-MS/MS (ESI+ MRM) Release->LC High Sensitivity Req Action1 Monitor Reaction Completion GC->Action1 Action2 Certify Safety (TTC Limits) LC->Action2

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the development stage and sensitivity requirements.

Diagram 2: Cross-Validation Workflow

How to prove the methods are providing equivalent data (Orthogonality).

Validation Sample Spiked Matrix Sample Split1 Aliquot A Sample->Split1 Split2 Aliquot B Sample->Split2 GC_Analysis GC-MS Analysis (Check Thermal Degradants) Split1->GC_Analysis LC_Analysis LC-MS/MS Analysis (Check Intact Parent) Split2->LC_Analysis Compare Compare Molar Results GC_Analysis->Compare LC_Analysis->Compare Outcome Pass: Deviation < 5% Fail: Investigate Degradation Compare->Outcome

Figure 2: Orthogonal cross-validation workflow to ensure method accuracy and detect potential thermal bias in GC results.

Part 6: Strategic Recommendations

  • For Routine Synthesis: Use GC-MS with a Cold On-Column or PTV inlet.[1] It is robust enough for monitoring the disappearance of starting materials.[1]

    • Critical Control: Establish a "System Suitability Test" (SST) using a thermally labile standard (like carbamazepine or the analyte itself) to ensure the inlet is not degrading the sample [1].[1]

  • For Genotoxic Impurity (PGI) Screening: You must use LC-MS/MS .[1] The lack of UV chromophore makes HPLC-UV legally indefensible for trace analysis under ICH M7 guidelines [2].[1]

  • The "Gold Standard" Protocol: Develop the LC-MS/MS method as the primary release method. Use the GC-MS method only for orthogonal verification during the initial validation phase (per ICH Q2(R2)) to prove that the LC method isn't suppressing ionization due to matrix effects [3].

References

  • Groban, E. et al. (2023).[1] Strategies for the Analysis of Thermally Labile Pharmaceutical Intermediates by Gas Chromatography. Journal of Chromatography A. [1]

  • International Council for Harmonisation (ICH). (2017).[1] ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]

  • International Council for Harmonisation (ICH). (2023).[1] ICH Q2(R2): Validation of Analytical Procedures.

  • PubChem. (2023).[1] 2-chloro-N-phenylpropanamide (Structural Analog Data). National Library of Medicine.[1]

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A Senior Application Scientist's Guide to the Synthesis of N-Substituted Propanamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted propanamides are a cornerstone of modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and functional polymers. The efficacy, cost, and environmental impact of synthesizing these vital compounds are critically dependent on the chosen synthetic route. This guide provides an in-depth comparison of prevalent and emerging methodologies for the synthesis of N-substituted propanamides. We will move beyond simple procedural lists to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Detailed experimental protocols, comparative data, and workflow visualizations are provided to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction: The Central Role of the Amide Bond

The amide bond is arguably one of the most important functional groups in organic chemistry, second only to the carbon-carbon bond in its prevalence in bioactive molecules. Approximately 25% of all known pharmaceuticals contain at least one amide linkage.[1] N-substituted propanamides, a specific subclass of amides, are featured in a wide array of therapeutic agents, from anticonvulsants to anti-inflammatory drugs.[2] The construction of this seemingly simple C(O)-N bond is a subject of continuous innovation, driven by the need for greater efficiency, milder conditions, and improved functional group tolerance.

This guide will compare four primary strategies for the synthesis of N-substituted propanamides:

  • Route A: Acylation via Propanoyl Halides (The Schotten-Baumann Approach)

  • Route B: Direct Amidation of Propanoic Acid via Coupling Agents

  • Route C: Catalytic Direct Amidation of Propanoic Acid

  • Route D: Multicomponent Reactions for Structural Diversity (The Ugi Reaction)

We will evaluate these routes based on their mechanism, operational simplicity, yield, substrate scope, and atom economy.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multifactorial decision. A high-yielding but harsh reaction may be suitable for robust building blocks, while the synthesis of a complex, late-stage pharmaceutical intermediate demands mildness and high functional group tolerance.

Route A: Acylation with Propanoyl Chloride (The Schotten-Baumann Reaction)

This classical method, first described in the 1880s, remains a workhorse for amide synthesis due to its reliability and high yields.[3][4] The reaction involves the acylation of a primary or secondary amine with a highly reactive propanoyl chloride.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution.[5] The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][6][7]

Schotten_Baumann_Mechanism cluster_0 Reaction Steps PropionylChloride Propanoyl Chloride Amine R-NH₂ Step1 1. Nucleophilic Attack Amine attacks Propanoyl Chloride Base Base (e.g., NaOH, Pyridine) Step4 4. Acid Neutralization Base scavenges HCl byproduct Product N-substituted Propanamide Neutralized Base-H⁺ + Cl⁻ Byproduct HCl Step2 2. Intermediate Formation Tetrahedral Intermediate Step1->Step2 Forms Step3 3. Elimination Chloride ion is expelled Step2->Step3 Collapses to Step3->Product Step3->Byproduct Step4->Neutralized

Caption: Schotten-Baumann reaction mechanism.

Experimental Protocol: Synthesis of N-benzylpropanamide

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (5.36 g, 50 mmol) and dichloromethane (DCM, 50 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add propanoyl chloride (4.84 g, 52 mmol, 1.05 equiv.) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Base Addition: Concurrently, add a 2M aqueous solution of sodium hydroxide (30 mL, 60 mmol, 1.2 equiv.) dropwise to neutralize the forming HCl. The use of a two-phase system (DCM/water) is a hallmark of the Schotten-Baumann conditions.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield N-benzylpropanamide as a white solid.

Causality and Insights:

  • Why excess acid chloride? A slight excess ensures the complete consumption of the more valuable amine starting material.

  • Why a biphasic system? The aqueous base neutralizes the HCl byproduct, while the product and starting materials remain in the organic phase, simplifying the workup.[4] This prevents the amine from being quenched by the acid.

  • Why slow addition at 0 °C? The reaction is highly exothermic.[] Slow addition controls the reaction rate and prevents the formation of side products.

Route B: Direct Amidation via Coupling Agents

For substrates that are sensitive to the harsh conditions or reactive nature of acid chlorides, direct amidation of a carboxylic acid using a coupling agent is the preferred method. This is the standard in peptide synthesis.[9] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Mechanism: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond and a urea byproduct.

Coupling_Agent_Workflow Start Start: Propanoic Acid, Amine (R-NH₂), EDC, Solvent (e.g., DMF) Activation 1. Activation Acid + EDC → O-acylisourea intermediate Start->Activation Coupling 2. Coupling Intermediate + Amine → Tetrahedral Adduct Activation->Coupling ProductFormation 3. Rearrangement & Product Formation Adduct → N-substituted Propanamide + EDU (Byproduct) Coupling->ProductFormation Workup 4. Aqueous Workup Remove water-soluble EDU ProductFormation->Workup Purification 5. Purification (Chromatography/Recrystallization) Workup->Purification End End: Pure N-substituted Propanamide Purification->End

Caption: Workflow for EDC-mediated amidation.

Experimental Protocol: Synthesis of N-phenylpropanamide

  • Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve propanoic acid (3.70 g, 50 mmol) in anhydrous N,N-Dimethylformamide (DMF, 40 mL).

  • Activation: Add EDC hydrochloride (10.54 g, 55 mmol, 1.1 equiv.) and Hydroxybenzotriazole (HOBt) (7.43 g, 55 mmol, 1.1 equiv.) to the solution. Stir at room temperature for 20 minutes. Note: HOBt is often added to suppress side reactions and minimize racemization in chiral substrates.

  • Amine Addition: Add aniline (4.66 g, 50 mmol) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor completion by TLC or LC-MS.

  • Workup: Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL). The water-soluble EDC-urea byproduct remains in the aqueous phase.

  • Washing & Isolation: Combine the organic extracts and wash with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexanes:ethyl acetate gradient).

Route C: Catalytic Direct Amidation

The "greenest" and most atom-economical approach is the direct condensation of a carboxylic acid and an amine, where the only byproduct is water.[10] Historically, this required very high temperatures (>160 °C) to overcome the formation of a stable ammonium carboxylate salt.[11] Modern methods employ catalysts, such as boronic acids or titanium compounds, to facilitate the reaction under milder conditions.[11][12]

Mechanism: The catalyst (e.g., an arylboronic acid) reversibly forms an activated ester with the carboxylic acid. This complex is more electrophilic than the free carboxylate, allowing the amine to attack. The key challenge is the removal of water to drive the equilibrium toward the amide product.[10] This is often achieved with a Dean-Stark apparatus or molecular sieves.[10]

Experimental Protocol: Boronic Acid-Catalyzed Synthesis of N-octylpropanamide

  • Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propanoic acid (3.70 g, 50 mmol), octylamine (6.46 g, 50 mmol), 2-iodophenylboronic acid (0.25 g, 1 mmol, 2 mol%), and toluene (50 mL).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 24 hours or until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 30 mL) to remove unreacted acid and the catalyst.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-octylpropanamide is often of sufficient purity, but can be further purified by vacuum distillation if necessary.

Route D: The Ugi Four-Component Reaction (Ugi-4CR)

For applications in drug discovery and combinatorial chemistry, generating molecular diversity rapidly is paramount. The Ugi reaction is a powerful multicomponent reaction (MCR) that combines a carboxylic acid, an amine, a ketone/aldehyde, and an isocyanide in a one-pot synthesis to produce a dipeptide-like structure.[] While not a direct synthesis of a simple propanamide, using propanoic acid as the carboxylic acid component yields a complex N-substituted propanamide derivative.

Mechanism: The reaction is initiated by the formation of an imine from the amine and aldehyde. The isocyanide and carboxylic acid then add to the imine in a concerted or stepwise fashion, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final α-acylamino amide product.

Experimental Protocol: Ugi Synthesis of a Propanamide Derivative

  • Setup: In a 50 mL vial, combine propanoic acid (0.74 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and methanol (20 mL). Stir for 10 minutes.

  • Component Addition: Add benzaldehyde (1.06 g, 10 mmol) to the mixture and stir for another 30 minutes to allow for imine formation.

  • Isocyanide Addition: Add tert-butyl isocyanide (0.83 g, 10 mmol) and continue to stir at room temperature for 48 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired N-acylamino propanamide derivative.

Performance Comparison and Data Summary

The choice of synthetic route involves trade-offs between yield, cost, reaction time, and environmental impact. The following table summarizes the key performance indicators for the discussed methodologies.

Parameter Route A: Schotten-Baumann Route B: Coupling Agent Route C: Catalytic Direct Route D: Ugi Reaction
Starting Materials Propanoyl Chloride, AminePropanoic Acid, AminePropanoic Acid, AminePropanoic Acid, Amine, Aldehyde, Isocyanide
Key Reagents Stoichiometric Base (e.g., NaOH)Stoichiometric Coupling Agent (e.g., EDC)Catalytic Lewis Acid (e.g., ArB(OH)₂)None (One-pot)
Byproducts Salt (e.g., NaCl), WaterUrea derivative, WaterWater onlyNone (High atom economy)
Typical Yield >90%70-95%60-90%50-85%
Reaction Conditions 0 °C to RT, 1-3 hoursRT, 12-24 hoursReflux (80-110 °C), 12-48 hoursRT, 24-72 hours
Substrate Scope Broad, but sensitive groups may reactVery Broad, excellent for sensitive substratesGood, but high temps can be limitingVery Broad, builds complexity
Key Advantage High yield, fast, reliableMild conditions, high functional group toleranceHigh atom economy, "green"Rapid access to complex structures
Key Disadvantage Generates stoichiometric waste, harshExpensive reagents, generates wasteHigh temperatures, slow, water removal neededLimited to complex products, isocyanides

Conclusion and Recommendations

There is no single "best" method for the synthesis of N-substituted propanamides; the optimal choice is application-dependent.

  • For large-scale, cost-effective synthesis of robust amides: The Schotten-Baumann reaction (Route A) remains an excellent choice due to its speed, high yields, and inexpensive reagents.

  • For medicinal chemistry and the synthesis of complex, sensitive molecules: The use of coupling agents (Route B) is the industry standard. Its mildness and predictability justify the higher cost and reagent waste.

  • For process chemistry and green manufacturing initiatives: Catalytic direct amidation (Route C) is the most promising future direction. As catalyst efficiency improves, this route will become increasingly attractive for its superior atom economy and minimal waste generation.[13]

  • For diversity-oriented synthesis and lead discovery: The Ugi reaction (Route D) offers unparalleled efficiency in creating complex, drug-like molecules in a single step.

By understanding the fundamental mechanisms and practical considerations of each route, researchers can strategically select the most appropriate method to achieve their synthetic goals efficiently and responsibly.

References

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • ResearchGate. (n.d.). Synthesis of N-substituted propanamide derivatives of... [Download Scientific Diagram].
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles.
  • Semantic Scholar. (n.d.). Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Royal Society of Chemistry. (2024, February 2). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines.
  • YouTube. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids.
  • Catalytic Amidation. (n.d.).
  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.
  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.

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A Comparative Guide to the Independent Synthesis and Spectroscopic Confirmation of 2-Chloro-N-pentylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, in-depth comparison of two independent synthetic routes for the preparation of 2-chloro-N-pentylpropanamide. By employing distinct methodologies, this document establishes a robust framework for the unambiguous confirmation of the compound's identity. The protocols and comparative data presented herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The core principle of this guide is to build a self-validating system for the synthesis and characterization of the target molecule. By approaching the synthesis from two different starting points and converging on a single, spectroscopically identical product, we can achieve a high degree of confidence in the structural assignment.

I. Strategic Overview: The Rationale for Independent Synthesis

In the synthesis of novel compounds or in the validation of analytical standards, relying on a single synthetic pathway can introduce ambiguity. Impurities or unexpected side products inherent to one method might be misinterpreted as part of the target molecule's profile. An independent synthesis, utilizing different precursors and reaction mechanisms, serves as a crucial cross-validation. If both routes yield a product with identical spectroscopic signatures, it provides compelling evidence for the correct structural assignment.

This guide will detail two distinct and reliable methods for the synthesis of 2-chloro-N-pentylpropanamide:

  • Route A: The Schotten-Baumann Approach. This classic and widely-used method involves the acylation of an amine with an acyl chloride. It is a robust and generally high-yielding reaction.[1][2]

  • Route B: The Carbodiimide-Mediated Coupling. This alternative pathway starts from the corresponding carboxylic acid and amine, employing a coupling agent to facilitate amide bond formation. This method avoids the need to handle the often-lachrymatory acyl chlorides directly.

II. Experimental Protocols: A Step-by-Step Guide

A. Synthesis Route A: Acylation of Pentylamine with 2-Chloropropionyl Chloride (Schotten-Baumann Reaction)

This method proceeds via the nucleophilic attack of pentylamine on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][4]

Experimental Workflow:

cluster_0 Route A: Schotten-Baumann Synthesis Start Dissolve Pentylamine and Triethylamine in Dichloromethane Cool Cool to 0°C in an Ice Bath Start->Cool Initial Setup Add_Acyl_Chloride Add 2-Chloropropionyl Chloride Dropwise Cool->Add_Acyl_Chloride Controlled Addition React Stir at Room Temperature Add_Acyl_Chloride->React Reaction Progression Workup Aqueous Work-up (Wash with H2O, NaHCO3, brine) React->Workup Quenching & Extraction Dry Dry Organic Layer (Na2SO4) Workup->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Isolation

Caption: Workflow for the synthesis of 2-chloro-N-pentylpropanamide via the Schotten-Baumann reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pentylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride (1.1 eq), dissolved in DCM, to the cooled solution dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-chloro-N-pentylpropanamide.

B. Synthesis Route B: Carbodiimide-Mediated Amide Coupling

This route involves the activation of the carboxylic acid (2-chloropropionic acid) with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (pentylamine) to form the desired amide.

Experimental Workflow:

cluster_1 Route B: Carbodiimide Coupling Start_B Dissolve 2-Chloropropionic Acid and Pentylamine in DCM Add_Coupling_Agent Add EDC and HOBt Start_B->Add_Coupling_Agent React_B Stir at Room Temperature Add_Coupling_Agent->React_B Filter Filter off Urea Byproduct (if using DCC) React_B->Filter Workup_B Aqueous Work-up (Wash with HCl, NaHCO3, brine) Filter->Workup_B Dry_B Dry Organic Layer (Na2SO4) Workup_B->Dry_B Evaporate_B Evaporate Solvent Dry_B->Evaporate_B Purify_B Purify by Column Chromatography Evaporate_B->Purify_B

Caption: Workflow for the synthesis of 2-chloro-N-pentylpropanamide via carbodiimide-mediated coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloropropionic acid (1.0 eq), pentylamine (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

  • Addition of Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Aqueous Work-up: Dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

III. Comparative Data Analysis: Spectroscopic Confirmation

The identity and purity of the 2-chloro-N-pentylpropanamide synthesized by both routes were confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data obtained from the products of both synthetic routes should be identical.

Analytical Confirmation Workflow

Product_A Product from Route A Analysis Spectroscopic Analysis (NMR, IR, MS) Product_A->Analysis Product_B Product from Route B Product_B->Analysis Comparison Comparative Data Analysis Analysis->Comparison Confirmation Identity Confirmed Comparison->Confirmation

Caption: Workflow for the analytical confirmation of 2-chloro-N-pentylpropanamide.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2-chloro-N-pentylpropanamide. This data is predicted based on the known spectral characteristics of similar amide structures and general principles of spectroscopy.[5][6]

Analytical Technique Expected Data Interpretation
¹H NMR (CDCl₃, 400 MHz) δ ~6.5-7.0 (br s, 1H), δ ~4.4 (q, 1H), δ ~3.2 (q, 2H), δ ~1.5 (m, 2H), δ ~1.3 (m, 4H), δ ~0.9 (t, 3H)Amide N-H proton, CHCl proton, N-CH₂ protons, pentyl chain protons, terminal methyl protons.
¹³C NMR (CDCl₃, 100 MHz) δ ~170, δ ~55, δ ~40, δ ~29, δ ~28, δ ~22, δ ~14Carbonyl carbon, CHCl carbon, N-CH₂ carbon, pentyl chain carbons, terminal methyl carbon.
IR (thin film, cm⁻¹) ~3300 (N-H stretch), ~2960, 2870 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~750 (C-Cl stretch)Characteristic functional group vibrations confirming the amide and chloroalkane moieties.
Mass Spectrometry (EI) m/z [M]⁺ and [M+2]⁺ in a ~3:1 ratio, fragmentation pattern showing loss of pentyl group and chlorine.Molecular ion peak confirming the molecular weight and the isotopic pattern of chlorine.

IV. Conclusion

The successful synthesis of 2-chloro-N-pentylpropanamide via two independent and mechanistically distinct routes, coupled with the identical spectroscopic data from both products, provides unequivocal confirmation of its chemical identity. This dual-synthesis approach represents a robust and scientifically sound methodology for the validation of new chemical entities. The detailed protocols and comparative data presented in this guide offer a comprehensive resource for researchers in the field.

V. References

  • CN103467334B - The synthetic method of N-(2-chloro)-propionyl-glutamine.

  • Method for preparing 2-chloropropionyl chloride with high optical activity - Eureka | Patsnap. [Link]

  • Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide: - PrepChem.com. [Link]

  • Synthetic method of D-(+)-2-chloro-propanoyl chloride - Eureka | Patsnap. [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE. [Link]

  • Schotten-Baumann Reaction and its Mechanism - YouTube. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC. [Link]

  • Schotten-Baumann reaction - chemeurope.com. [Link]

  • Structure of 2-chloro-N-(p-tolyl)propanamide - PMC - NIH. [Link]

  • (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide - ResearchGate. [Link]

  • Substituted amide synthesis by amidation - Organic Chemistry Portal. [Link]

  • CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride - Google Patents.

  • Schotten–Baumann reaction - Wikipedia. [Link]

  • reaction between acyl chlorides and amines - addition / elimination - Chemguide. [Link]

Sources

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